6-(Aminomethyl)picolinic acid hydrochloride
Description
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Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQIATUVBXDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Aminomethyl)picolinic acid hydrochloride chemical structure and properties
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
6-(Aminomethyl)picolinic acid hydrochloride (6-AMPA-HCl) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a pharmacophore for metalloenzyme inhibition and as a semi-rigid linker in fragment-based drug design (FBDD). Distinguished by its ability to form tridentate coordination complexes with divalent metal ions (Zn²⁺, Fe²⁺), this compound serves as a critical building block for developing matrix metalloproteinase (MMP) inhibitors and histone demethylase modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application strategies.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: 6-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride[1][2]
-
Molecular Formula: C₇H₈N₂O₂[1][2] · xHCl (typically 2HCl for stability)
-
Molecular Weight:
Structural Pharmacophore
The molecule features a 2,6-disubstituted pyridine ring.[1] The orthogonality of the carboxylic acid (position 2) and the primary amine (position 6) creates a "pincer" geometry.
-
Acidic Domain (C2): The carboxylic acid acts as a hydrogen bond acceptor/donor and a hard ligand for metal coordination.[1]
-
Basic Domain (C6): The aminomethyl arm provides rotational freedom, allowing the primary amine to engage in electrostatic interactions or hydrogen bonding within an enzyme pocket.[1]
-
Pyridine Core: Acts as a scaffold that modulates pKa and lipophilicity (LogP).[1]
Physicochemical Properties Table[1]
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline powder | Purity indicator; colored impurities often indicate oxidation of the amine.[1] |
| Solubility | >50 mg/mL in Water; Soluble in DMSO | High aqueous solubility aids in biological assay formulation.[1] |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of zwitterionic amino acid salts.[1] |
| pKa (Calc.) | pKa₁ ≈ 2.1 (COOH), pKa₂ ≈ 8.8 (NH₃⁺) | Exists as a zwitterion at physiological pH (7.4), affecting membrane permeability.[1] |
| Hygroscopicity | Moderate | The HCl salt is hygroscopic; requires storage under desiccant.[1] |
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route avoids the direct handling of highly reactive chloromethyl intermediates by utilizing a nitrile reduction strategy.[1] This approach minimizes the formation of dimer impurities.[1]
Pathway Logic:
-
Starting Material: 2,6-Dimethylpyridine (2,6-Lutidine) or 6-Methylpicolinonitrile.[1]
-
Oxidation: Selective oxidation of one methyl group to the acid (or use of the cyano-ester).[1]
-
Reduction: Chemoselective reduction of the nitrile to the primary amine without reducing the pyridine ring.[1]
Validated Laboratory Synthesis Protocol
Target: 10g Batch of 6-(Aminomethyl)picolinic acid dihydrochloride.
Step 1: Synthesis of Methyl 6-cyanopicolinate
-
Reagents: Methyl 6-chloropicolinate, Zn(CN)₂, Pd(PPh₃)₄ (Catalyst), DMF.[1]
-
Protocol:
-
Charge a flask with Methyl 6-chloropicolinate (1 equiv) and Zn(CN)₂ (0.6 equiv) in dry DMF.
-
Degas with Argon for 15 min. Add Pd(PPh₃)₄ (5 mol%).[1]
-
Heat to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine traces) and brine.[1] Dry over MgSO₄ and concentrate.
-
Yield: Expect ~85% as a white solid.
-
Step 2: Hydrogenation and Hydrolysis (The "One-Pot" Deprotection)
-
Reagents: Methyl 6-cyanopicolinate, Pd/C (10%), H₂ (g), MeOH, conc. HCl.
-
Protocol:
-
Dissolve the nitrile intermediate in MeOH (10 vol).
-
Add concentrated HCl (3 equiv) to protonate the resulting amine immediately, preventing secondary amine formation (dimerization).[1]
-
Add 10% Pd/C (10 wt%).[1]
-
Hydrogenate at 30 psi H₂ for 6 hours at RT.
-
Filtration: Filter catalyst through Celite under Nitrogen (Caution: Pyrophoric catalyst).
-
Hydrolysis: Add water to the filtrate and reflux for 2 hours to hydrolyze the methyl ester.
-
Isolation: Evaporate solvent to dryness. Recrystallize the residue from EtOH/Et₂O to yield the dihydrochloride salt.[1]
-
Synthesis Pathway Diagram
Caption: Chemoselective synthesis via Palladium-catalyzed cyanation followed by acid-mediated hydrogenation.
Part 3: Applications in Medicinal Chemistry[4]
Metalloproteinase Inhibition (MMP & JmjC)
The 6-AMPA scaffold acts as a "zinc-binding group" (ZBG).[1] Unlike hydroxamic acids, which often suffer from poor pharmacokinetics and non-selectivity, the picolinic acid moiety offers a more tunable profile.[1]
-
Mechanism: The pyridine nitrogen and the carboxylate oxygen coordinate to the catalytic Zinc ion.[1] The 6-aminomethyl arm extends into the S1' pocket, allowing for specific interactions with backbone residues.[1]
-
Design Strategy: Derivatize the 6-amino group with hydrophobic acyl chlorides or sulfonyl chlorides to probe the hydrophobic sub-pockets of the enzyme.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<230 Da) and high solubility, 6-AMPA-HCl is an ideal fragment for:
-
Soak-in Crystallography: High solubility allows high-concentration soaking of protein crystals.[1]
-
Linker Utility: It serves as a semi-rigid linker that constrains the geometry between two pharmacophores better than a flexible alkyl chain.[1]
Coordination Mode Diagram
Caption: Bidentate/Tridentate binding mode of 6-AMPA to a catalytic Zinc center.
Part 4: Analytical Characterization & Handling
Quality Control Protocols
To ensure the integrity of the salt form (preventing disproportionation to the zwitterion), specific analytical conditions are required.
-
¹H NMR (D₂O, 400 MHz):
-
δ 8.15 (d, 1H, Py-H3)
-
δ 8.05 (t, 1H, Py-H4)
-
δ 7.65 (d, 1H, Py-H5)
-
δ 4.45 (s, 2H, CH₂-NH₂)
-
Note: The acidic protons (COOH, NH₃⁺) exchange with D₂O and are not visible.
-
-
HPLC Method:
Handling and Stability
-
Storage: Store at 2-8°C under Argon. The hydrochloride salt is hygroscopic.[1]
-
Stability: Stable in solid form for >2 years. In solution, avoid basic pH (>9) for prolonged periods to prevent oxidative degradation of the primary amine.[1]
-
Safety: Irritant to eyes and skin.[1][3][4] The dihydrochloride is acidic; handle with gloves and eye protection.[1]
References
-
Sigma-Aldrich. 6-(Aminomethyl)picolinic acid dihydrochloride Product Specification. Merck KGaA.[1] Link
-
Fluorochem. Product Analysis: 6-(Aminomethyl)picolinic acid dihydrochloride. Link
-
PubChem. Picolinic Acid Derivatives and Pharmacology. National Library of Medicine.[1] Link
-
BenchChem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Link
-
National Institutes of Health (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Link
Sources
A Researcher's Guide to Safety and Hazard Assessment for Novel Chemical Entities: A Case Study on CAS 2241594-35-2
Introduction: The Challenge of the Unknown
In the fast-paced world of research and drug development, scientists frequently synthesize or acquire novel chemical entities for which comprehensive safety data has not yet been established. CAS number 2241594-35-2 represents such a scenario. As of the time of this writing, a publicly available, specific Safety Data Sheet (SDS) for this compound is not accessible. This absence of formal documentation does not mean safety protocols are to be suspended; rather, it necessitates a more rigorous, science-led approach to hazard identification and risk management.
The fundamental principle when handling any uncharacterized substance is to treat it as potentially hazardous . This guide will walk you through a systematic process to infer potential hazards, establish robust handling protocols, and mitigate risks, ensuring that scientific discovery does not come at the cost of safety.
Initial Investigation: Gathering Intelligence on a Novel Compound
The first step in a risk assessment is to gather all available information. While a specific SDS may be elusive, other data sources can provide critical clues.
Chemical Identity and Structural Analogs
Searches for CAS 2241594-35-2 link it to chemical structures containing a difluorophenyl group and a triazole ring. This is significant because this scaffold is common to a class of antifungal drugs known as azoles, which includes fluconazole. This structural similarity is our first and most important clue. For instance, a related compound is 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (CAS 86404-63-9), an intermediate in the synthesis of fluconazole[1].
By examining the hazards of structurally similar and well-characterized compounds, we can make informed predictions about the potential risks of our novel substance.
Predictive Toxicology and Database Inferences
The European Chemicals Agency (ECHA) database contains information on a complex azole derivative, (2R,3S)-2-(2,4-DIFLUOROPHENYL)-3-(5-FLUORO-4-PYRIMIDINYL)-1-(1H-1,2,4-TRIAZOL-1-YL)-2-BUTANOL. According to the classification provided by companies to ECHA, this substance is toxic if swallowed, may damage fertility or the unborn child, is very toxic to aquatic life, and may cause organ damage through prolonged or repeated exposure[2]. It is also suspected of causing cancer[2].
This information on a structurally related, albeit more complex, molecule should be taken as a serious warning. The shared difluorophenyl and triazole moieties suggest that CAS 2241594-35-2 could potentially exhibit a similar hazard profile.
The Risk Assessment Workflow: From Prediction to Protection
A systematic risk assessment is crucial for managing the uncertainty associated with a novel compound. The following workflow provides a structured approach.
Caption: The Hierarchy of Controls for Chemical Safety.
For a novel compound like CAS 2241594-35-2, the most critical controls are:
-
Engineering Controls: All manipulations (weighing, dissolving, aliquoting) must be performed in a certified chemical fume hood or a glove box to prevent inhalation of powders or aerosols.
-
Administrative Controls: Access to the area where the compound is handled should be restricted. All personnel must be trained on the potential hazards of azole-like compounds and the specific SOP for this substance.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable.
Table 1: Recommended PPE for Handling Compounds of Unknown Toxicity
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloved recommended) | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds. |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat (fully fastened) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | May be required based on risk assessment | If there is a risk of aerosolization outside of a fume hood, a fitted respirator (e.g., N95 or higher) may be necessary.[3] |
Standard Operating Procedure (SOP) for Handling CAS 2241594-35-2
This section provides a template for a laboratory-specific SOP.
Objective: To define the safe handling procedures for milligram-to-gram scale quantities of CAS 2241594-35-2.
1. Pre-Handling Procedures: 1.1. Read and understand this SOP and the available hazard information for structural analogs. 1.2. Ensure the chemical fume hood is certified and functioning correctly. 1.3. Assemble all necessary equipment (spatulas, vials, solvents) and PPE before retrieving the compound. 1.4. Designate a specific area within the fume hood for handling the compound.
2. Handling Procedures (All steps to be performed in a fume hood): 2.1. Don the required PPE as specified in Table 1. 2.2. Carefully open the container, avoiding any dispersal of powder. 2.3. Use a dedicated spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared vial. 2.4. To create a solution, add the solvent to the solid in the vial slowly to avoid splashing. 2.5. Cap the vial securely and ensure it is clearly labeled with the compound name, concentration, solvent, and date.
3. Post-Handling Procedures: 3.1. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. 3.2. Dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container. 3.3. Remove PPE in the correct order to avoid self-contamination. 3.4. Wash hands thoroughly with soap and water after removing gloves.[4]
Emergency Procedures: Planning for the Unexpected
Given the predicted hazards based on structural analogs, emergency procedures must be clearly defined.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
All laboratory personnel should know the location of safety showers, eyewash stations, and first-aid kits.
Conclusion: A Commitment to Scientific Integrity and Safety
The absence of a formal SDS for a novel compound like CAS 2241594-35-2 is a common challenge in research. However, it is a challenge that can be met with scientific rigor and a commitment to safety. By analyzing structural analogs, applying predictive toxicology principles, and adhering to a strict hierarchy of controls, researchers can confidently and safely explore the frontiers of science. This proactive approach to safety is not a barrier to discovery; it is an integral part of responsible and trustworthy scientific practice.
References
- LGC Standards. (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl).
- European Chemicals Agency (ECHA). (August 25 2023) Substance Information.
- ChemPoint.com. Safety data sheet.
- PubChem. 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol.
- Fisher Scientific. (June 02 2010) SAFETY DATA SHEET.
- Fisher Scientific. (April 29 2010) SAFETY DATA SHEET.
- Safety Data Sheet. (July 07 2020) Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
- MSDS of (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-Butanol. (April 09 2020).
- Sigma-Aldrich. 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol.
- Chemicalbook. (January 13 2026) 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol | 118689-07-9.
- Safety Data Sheet. 1 - Safety Data Sheet.
- CDN Isotopes. Safety Data Sheet.
- CAS Common Chemistry. Sodium stearate.
- Sigma-Aldrich. (November 06 2025) SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
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Molecular weight and pKa values of 6-(Aminomethyl)picolinic acid HCl
An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)picolinic acid HCl
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 6-(Aminomethyl)picolinic acid hydrochloride, a bifunctional molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the compound's molecular weight and its complex acid-base dissociation constants (pKa). Beyond presenting established data, this guide elucidates the rationale behind these values through structural analysis and provides a robust, field-proven experimental protocol for their empirical determination.
Introduction and Structural Elucidation
6-(Aminomethyl)picolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring an aminomethyl substituent at the 6-position of the pyridine ring.[1][2] This unique structure imparts bifunctional characteristics: the picolinic acid moiety acts as an effective chelating agent for various metal ions, while the aminomethyl group provides a reactive handle for further chemical modification, such as amide bond formation.[3][4][5] These attributes make it a valuable building block in the synthesis of novel pharmaceutical agents, catalysts, and functional materials.[6]
The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media. Commercially, it is often available as the dihydrochloride salt, reflecting the protonation of both the basic aminomethyl group and the pyridine ring nitrogen.
Core Physicochemical Properties
The fundamental physicochemical parameters of a compound are critical for its application in research and development, influencing everything from reaction stoichiometry to pharmacokinetic behavior.
Molecular Formula and Molecular Weight
The quantitative data for 6-(Aminomethyl)picolinic acid and its common salt form are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analytical procedures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 6-(Aminomethyl)picolinic acid | C₇H₈N₂O₂ | 152.15 | Free Base[6] |
| 6-(Aminomethyl)picolinic acid Dihydrochloride | C₇H₁₀Cl₂N₂O₂ | 225.07 | Dihydrochloride Salt[7][8] |
The dihydrochloride form is the subject of this guide, as it is the most common commercial and experimental form. Its molecular weight accounts for the addition of two equivalents of hydrogen chloride to the free base.
Acid-Base Dissociation Constants (pKa)
Understanding the pKa values is paramount for predicting the ionization state of the molecule at a given pH. This knowledge is crucial for designing drug delivery systems, interpreting biological activity, and developing analytical methods like chromatography and electrophoresis. 6-(Aminomethyl)picolinic acid is an amphoteric molecule with three distinct ionizable functional groups:
-
Carboxylic Acid (-COOH)
-
Pyridine Ring Nitrogen
-
Aminomethyl Group (-CH₂NH₂)
Direct experimental pKa values for this specific molecule are not widely published. However, we can derive highly reliable estimates by analyzing the pKa values of structurally analogous compounds.
| Ionizable Group | Structural Analogue | Analogue pKa | Estimated pKa for 6-(Aminomethyl)picolinic acid | Rationale |
| Carboxylic Acid | Picolinic Acid | ~5.3 - 5.4[9][10] | ~2-3 | The pKa of the carboxylic acid in picolinic acid itself is significantly higher than typical aromatic carboxylic acids due to the stabilizing effect of the adjacent nitrogen. However, in the fully protonated dihydrochloride form, the positively charged pyridine nitrogen and aminomethyl groups will be strongly electron-withdrawing, significantly increasing the acidity (lowering the pKa) of the carboxylic acid proton. |
| Pyridine Nitrogen | Picolinic Acid | ~1.07[11][12][13][14] | ~1-2 | The pyridine nitrogen of picolinic acid is a weak base. Its basicity is further reduced by the electron-withdrawing carboxylic acid group. This value is expected to remain low in the target molecule. |
| Aminomethyl Group | Benzylamine | ~9.33[15][16][17][18] | ~9-10 | The aminomethyl group is insulated from the aromatic ring by a methylene (-CH₂-) bridge, making it a primary alkylamine. Its basicity is therefore closely approximated by benzylamine, which has a pKa of 9.33 for its conjugate acid.[15][16] |
Summary of Ionization States:
At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻), while the aminomethyl group will be protonated (CH₂NH₃⁺), resulting in a zwitterionic state. The pyridine nitrogen will be unprotonated. Understanding these transitions is critical for predicting molecular interactions and solubility.
Experimental Protocol for pKa Determination
To empirically validate the estimated pKa values, potentiometric titration is the gold-standard method. This protocol is designed to be a self-validating system, providing precise and reproducible results.
Causality Behind Experimental Choices
-
High-Purity Analyte: Starting with a well-characterized, high-purity sample of 6-(Aminomethyl)picolinic acid HCl is essential to ensure that the titration curve reflects only the analyte's properties.
-
Carbonate-Free Titrant: NaOH solutions readily absorb atmospheric CO₂, forming sodium carbonate. Carbonate impurities distort the titration curve and lead to inaccurate endpoint detection. Using a freshly prepared and standardized, or commercially available, carbonate-free NaOH solution is critical.
-
Inert Atmosphere: Blanketing the titration vessel with an inert gas (Nitrogen or Argon) prevents the ingress of CO₂ during the experiment, preserving the integrity of the titrant and the sample solution.
-
Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.1 M KCl) minimizes variations in activity coefficients, ensuring that the measured potential changes are directly proportional to changes in the concentration of H⁺ ions.
Step-by-Step Methodology: Potentiometric Titration
-
Preparation:
-
Accurately weigh approximately 22.5 mg (0.1 mmol) of 6-(Aminomethyl)picolinic acid dihydrochloride.
-
Dissolve the sample in 50 mL of deionized, degassed water containing 0.1 M KCl in a jacketed titration vessel.
-
Place a calibrated magnetic stir bar in the vessel and begin stirring at a moderate, vortex-free speed.
-
Purge the headspace of the vessel with Argon or Nitrogen gas for 15 minutes before starting and maintain a gentle, positive pressure throughout the experiment.
-
-
Titration Setup:
-
Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25°C).
-
Place the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.
-
Fill a 10 mL autoburette with standardized 0.1 M carbonate-free NaOH.
-
-
Data Acquisition:
-
Record the initial pH of the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH value and the total volume of titrant added.
-
Decrease the increment size in regions where the pH changes rapidly (i.e., near the equivalence points).
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.
-
The pKa values are determined at the half-equivalence points. For a triprotic acid, pKa₁, pKa₂, and pKa₃ correspond to the pH at 1/2, 3/2, and 5/2 of the volume of the first equivalence point, respectively. Specialized software can be used for precise calculation using methods like the Gran plot.
-
Visualization of Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This guide has established the core physicochemical properties of 6-(Aminomethyl)picolinic acid dihydrochloride, providing a molecular weight of 225.07 g/mol and a detailed, structurally justified estimation of its three pKa values. The provided experimental protocol for potentiometric titration offers a clear and robust pathway for the empirical determination of these constants. This foundational knowledge is indispensable for scientists leveraging this versatile molecule in drug discovery, chemical synthesis, and materials science, enabling more precise and predictable experimental design.
References
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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LookChem. (n.d.). Picolinic acid 98-98-6 wiki. Retrieved from [Link]
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ChemBK. (2024, April 9). Picolinic acid. Retrieved from [Link]
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LookChem. (n.d.). Benzylamine. Retrieved from [Link]
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LookChem. (n.d.). Cas 98-98-6,Picolinic acid. Retrieved from [Link]
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Chemical Database. (n.d.). picolinic acid. Retrieved from [Link]
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IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
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Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]
- Kütt, A., et al. (2018).
-
PMC. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
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Technical Deep Dive: Structural and Functional Divergence of 6-(Aminomethyl)picolinic Acid vs. Canonical Picolinates
Topic: Difference between 6-(Aminomethyl)picolinic acid and picolinic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "End-Capper" vs. The "Scaffold"
In the realm of coordination chemistry and medicinal design, Picolinic Acid (PA) and 6-(Aminomethyl)picolinic acid (6-AMPA) represent two fundamentally different strategic tools, despite their shared pyridine-2-carboxylic acid core.
-
Picolinic Acid acts as a "terminal" bidentate ligand .[1] It effectively "caps" metal coordination sites (N,O donor set) but lacks a vector for further molecular expansion without disrupting its binding pocket.[1] It is primarily an endogenous metabolite and a simple metal scavenger.[1]
-
6-(Aminomethyl)picolinic acid functions as a "bifunctional" scaffold .[1] The introduction of the primary amine at the 6-position provides a reactive "handle" that is orthogonal to the metal-binding domain. This allows it to serve as a critical building block for high-denticity chelators (e.g., H2dedpa for radiopharmaceuticals) or as a linker in antibody-drug conjugates (ADCs), transforming a simple chelator into a targetable delivery system.
Chemical & Physical Property Analysis[1][2][3][4][5][6][7][8]
The introduction of the aminomethyl group (-CH₂NH₂) significantly alters the acid-base profile and solubility of the molecule compared to the parent picolinic acid.
| Property | Picolinic Acid (PA) | 6-(Aminomethyl)picolinic Acid (6-AMPA) | Significance in Application |
| Molecular Formula | C₆H₅NO₂ | C₇H₈N₂O₂ | 6-AMPA adds a -CH₂NH₂ unit. |
| MW ( g/mol ) | 123.11 | 152.15 | Slight increase; negligible impact on biodistribution alone.[1] |
| Donor Set | N, O (Bidentate) | N, N, O (Potentially Tridentate) | 6-AMPA can form two 5-membered chelate rings. |
| pKa (COOH) | ~1.01 | ~1.2 (Predicted) | Both remain deprotonated at physiological pH.[1] |
| pKa (Pyridine N) | 5.39 | ~4.8 - 5.2 | The 6-substituent may slightly lower basicity via steric/inductive effects.[1] |
| pKa (Amine) | N/A | 8.43 - 9.2 (Predicted) | CRITICAL: 6-AMPA is zwitterionic at pH 7.4; the amine is protonated (+), aiding solubility. |
| Solubility | Moderate (Water) | High (Water/Buffer) | Zwitterionic character enhances aqueous solubility for biological assays.[1] |
Structural & Coordination Chemistry[1][9]
The Coordination "Dead End" vs. The "Linker"
The defining difference lies in the vector of extension .
-
Picolinic Acid: To attach PA to a drug or protein, one must typically use the carboxylate group (amide coupling).[1] However, the carboxylate is essential for metal binding.[1] Modifying it destroys the chelate ring.[1]
-
6-AMPA: The 6-aminomethyl group points away from the binding pocket.[1] This allows researchers to couple the molecule to a backbone (e.g., via alkylation or acylation) while leaving the N,O binding moiety intact.
Visualization: Structural Divergence & Coordination Modes[1]
Figure 1: Comparative coordination logic. PA is a terminal ligand, whereas 6-AMPA allows orthogonal conjugation (green arrow) without disrupting the metal-binding core.
Applications in Drug Development: The "H2dedpa" Case Study
The most authoritative application of 6-AMPA is its role as the precursor for H2dedpa (6,6'-((ethane-1,2-diylbis(azanediyl))bis(methylene))dipicolinic acid), a gold-standard chelator for Gallium-68 (PET imaging) and Copper-64.
Why 6-AMPA is superior here:
-
Kinetic Inertness: By linking two 6-AMPA units via an ethylenediamine bridge, the resulting hexadentate ligand wraps around the metal (Ga³⁺) to form a distorted octahedral complex.[1]
-
Fast Labeling: The picolinate oxygen donors allow for rapid metal complexation at room temperature, unlike macrocycles (e.g., DOTA) which often require heating.[1]
-
Stability: The 6-AMPA "arms" provide a rigid framework that resists transchelation by serum proteins (transferrin).[1]
Experimental Protocols
Protocol A: Synthesis of 6-(Aminomethyl)picolinic Acid
Rationale: Direct amination of the methyl group is difficult.[1] The standard reliable route proceeds via radical bromination followed by azide displacement or Gabriel synthesis.[1]
Reagents: Methyl 6-methylpicolinate, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Sodium Azide (NaN₃), Pd/C, H₂.
-
Bromination (Radical Substitution):
-
Azidation:
-
Reduction (Staudinger or Hydrogenation):
-
Hydrolysis:
-
Treat the ester with 1M LiOH (aq) in THF/Water (1:1) for 2 hours.
-
Adjust pH to ~7.0 to precipitate or isolate the zwitterionic 6-(Aminomethyl)picolinic acid .[1]
-
Protocol B: Metal Complexation (General Screening)
Rationale: To verify the tridentate vs. bidentate mode.
-
Ligand Solution: Dissolve 6-AMPA (0.1 mmol) in D₂O (for NMR) or Buffer (pH 7.4).
-
Metal Addition: Add MCl₂ (Zn²⁺ or Cu²⁺) (0.5 to 1.0 eq).[1]
-
Observation:
-
UV-Vis: Look for d-d transition shifts. A shift to shorter wavelengths (higher energy) compared to PA indicates increased field strength (N,N,O vs N,O).
-
NMR (Zn²⁺): Significant downfield shift of the methylene protons (-CH₂-) indicates coordination of the amine nitrogen.
-
Synthesis Workflow Visualization
Figure 2: Step-by-step synthetic pathway from commercially available precursors to 6-AMPA.
References
-
Boros, E., et al. (2010).[1] "Acyclic Chelate with Amide Arms for 68Ga PET Imaging." Journal of the American Chemical Society.[1] Link (Context: Use of picolinic acid derivatives in H2dedpa).
-
Ramogida, C. F., & Orvig, C. (2013).[1] "Ligand Design for Radiopharmaceutical Applications." Accounts of Chemical Research. Link (Context: Comparison of chelator backbones).
-
NIST Standard Reference Data. "Picolinic Acid pKa values." Link
-
Price, E. W., et al. (2014).[1] "H2dedpa Derivatives for 64Cu Radiopharmaceuticals." Journal of Medicinal Chemistry. Link (Context: 6-AMPA as the critical building block).
Sources
6-Aminomethyl-2-pyridinecarboxylic acid hydrochloride synonyms and nomenclature
This guide provides an in-depth technical analysis of 6-Aminomethyl-2-pyridinecarboxylic acid hydrochloride , a critical bifunctional building block used in peptidomimetics, foldamer research, and metal chelation.
Synonyms, Nomenclature, and Synthetic Methodology
Executive Summary
6-Aminomethyl-2-pyridinecarboxylic acid hydrochloride (CAS: 2241594-35-2 for 2HCl; 160939-10-6 for free acid/generic) is a pyridine-based scaffold featuring two orthogonal functional groups: a carboxylic acid at position 2 and a primary aminomethyl group at position 6. Unlike its isomer 6-aminopicolinic acid (where the amine is directly attached to the aromatic ring), this compound possesses a methylene spacer (
Nomenclature & Chemical Identity
Standardized Nomenclature
The nomenclature for this compound can be derived from three distinct parent structures: pyridine , picolinic acid , or picoline .
| Convention | Name | Notes |
| IUPAC (Systematic) | 6-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride | Preferred for formal documentation. Explicitly numbers the ring atoms. |
| Common / Trivial | 6-(Aminomethyl)picolinic acid hydrochloride | "Picolinic acid" implies pyridine-2-carboxylic acid. Most common in catalogs. |
| Structural | 2-Carboxy-6-(aminomethyl)pyridine HCl | Emphasizes the two functional groups as substituents. |
| Abbreviated | 6-AMPA-HCl | Used in peptide synthesis and internal lab notebooks. |
Structural Differentiation (Critical)
Researchers frequently confuse this compound with 6-Aminopicolinic acid . The distinction is the methylene bridge.
-
Target Compound: 6-(Aminomethyl)picolinic acid (
at C6). Used for flexible linkers and foldamers. -
Common Imposter: 6-Aminopicolinic acid (
at C6). Used for rigid hydrogen-bonding arrays; the amine is less basic due to resonance with the ring.
Chemical Identifiers
-
Molecular Formula:
-
Molecular Weight: 152.15 g/mol (Free Acid); ~225.07 g/mol (Dihydrochloride)
-
CAS Number:
-
2241594-35-2 (Dihydrochloride salt)
-
160939-10-6 (Free acid / Generic)
-
-
SMILES: Cl.Cl.NCC1=CC=CC(C(=O)O)=N1 (Dihydrochloride)
Visualizations
Nomenclature Decomposition
The following diagram illustrates how the systematic name maps to the chemical structure, highlighting the critical "Aminomethyl" spacer.
Figure 1: Structural breakdown of the nomenclature components.
Synthesis Pathway
The most reliable synthesis route involves the reduction of 6-cyanopicolinic acid derivatives.
Figure 2: Synthetic route from 2,6-dipicolinic acid via the nitrile intermediate.[1]
Experimental Protocols
Verification Protocol: 1H-NMR Analysis
To confirm the identity and purity of the hydrochloride salt, use the following NMR parameters. The key diagnostic signal is the methylene singlet.
-
Solvent:
or DMSO- -
Internal Standard: TMS (0.00 ppm)
-
Expected Signals (DMSO-
):- 8.0 - 8.2 ppm (m, 3H): Pyridine ring protons (H3, H4, H5). Look for an AB2 or ABC splitting pattern depending on resolution.
-
4.2 - 4.4 ppm (s, 2H): Methylene protons (
). Note: If this signal is a doublet, it indicates coupling to the ammonium protons (only visible in dry DMSO). In , this will be a sharp singlet. -
8.5 - 9.0 ppm (br s): Ammonium protons (
), exchanges with .
Synthesis Protocol: Catalytic Hydrogenation Route
Context: This protocol describes the reduction of the nitrile precursor, which is the industry standard for generating the aminomethyl group while preserving the pyridine ring.
Reagents:
Procedure:
-
Preparation: Dissolve Methyl 6-cyanopicolinate (1.0 eq) in Methanol (0.1 M concentration).
-
Acidification: Add Concentrated HCl (2.5 eq) dropwise. The acid is crucial to prevent the formation of secondary amines (dimerization) by protonating the primary amine immediately upon formation.
-
Hydrogenation: Add Pd/C catalyst (10 wt% loading). Purge the vessel with
, then introduce gas (balloon pressure or 30 psi in a Parr shaker). -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of nitrile spot) or LC-MS.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to obtain the crude methyl ester hydrochloride.
-
Hydrolysis: Dissolve the residue in 6N HCl and reflux for 2 hours to hydrolyze the methyl ester. Evaporate to dryness to yield 6-(Aminomethyl)picolinic acid dihydrochloride as a white/off-white solid.
Applications in Drug Development
-
Foldamers: This amino acid is a "gamma-amino acid" equivalent when incorporated into peptide backbones. It introduces a specific curvature (turn) in the backbone, facilitating the design of helical mimics (Huc et al., 2010).
-
PROTAC Linkers: The diamine functionality allows it to serve as a rigid, heteroaromatic linker between an E3 ligase ligand and a protein of interest.
-
Metal Chelation: The picolinic acid moiety (N and COOH) forms stable 5-membered chelate rings with transition metals (Zn, Cu, Fe), while the distal amine remains available for conjugation.
References
-
Huc, I., et al. (2010). Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. The Journal of Organic Chemistry.
-
David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13809143, Methyl 6-aminopyridine-2-carboxylate (Analogous Structure).
-
Organic Syntheses. (1940). Picolinic Acid Hydrochloride.[2] Org. Synth. 1940, 20, 79. (Foundational chemistry for picolinic acid derivatives).
Sources
Stability of 6-(Aminomethyl)picolinic Acid Hydrochloride in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 6-(Aminomethyl)picolinic acid hydrochloride in solution. As a molecule combining a picolinic acid moiety with a primary aminomethyl group, its stability profile is critical for applications in pharmaceutical research and development. This document delineates the core chemical properties of the molecule, explores potential degradation pathways based on functional group reactivity and data from analogous structures, and provides detailed, field-proven protocols for conducting robust stability assessments. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), to ensure scientific integrity and regulatory relevance.[1][2][3][4] The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to design and interpret stability studies effectively.
Introduction and Molecular Profile
This compound is a bifunctional organic compound featuring a pyridine-2-carboxylic acid (picolinic acid) backbone substituted with an aminomethyl group at the 6-position.[5][6][7] The hydrochloride salt form enhances its solubility in aqueous media.
Molecular Structure:
Caption: Chemical structure of this compound.
Understanding the inherent reactivity of the picolinic acid and aminomethyl functionalities is fundamental to predicting its stability. Picolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position.[8] The primary amine group is known to be susceptible to oxidative degradation and can participate in various reactions, particularly in the presence of certain excipients or environmental stressors.[9][10][11][12]
Table 1: Physicochemical Properties of 6-(Aminomethyl)picolinic Acid Dihydrochloride
| Property | Value | Source |
| CAS Number | 2241594-35-2 | [5][6] |
| Molecular Formula | C7H10Cl2N2O2 | [5] |
| Molecular Weight | 225.07 g/mol | [5][6] |
| Physical Form | Solid | [5] |
| Storage | 2-8°C, Inert atmosphere | [5] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the known chemistry of its functional groups and related pyridine derivatives. Forced degradation studies are essential to definitively identify and characterize these pathways.[1][3][4][13]
Hydrolytic Degradation
The ester and amide linkages are typically the most susceptible to hydrolysis. Since this compound lacks these, it is expected to be relatively stable against hydrolysis across a range of pH values. However, extreme pH conditions and elevated temperatures could potentially promote decarboxylation of the picolinic acid moiety, although this is generally a high-energy process for this class of compounds.
Oxidative Degradation
Oxidation is anticipated to be a primary degradation pathway for this molecule due to the presence of the primary amine.[11][12]
-
Oxidation of the Aminomethyl Group: The primary amine can be oxidized to form various products, including the corresponding imine, aldehyde, or further to a carboxylic acid. This can be initiated by reactive oxygen species, trace metal ions, or peroxides present as impurities in excipients.[9][11][14]
-
Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.
Photodegradation
Pyridine carboxylic acid derivatives have been shown to be susceptible to photodegradation.[15][16][17] Exposure to UV or visible light could lead to:
-
Decarboxylation: Photochemical reactions can induce the loss of the carboxylic acid group.[18][19]
-
Ring Opening and Rearrangement: High-energy photons can lead to the cleavage of the pyridine ring, forming various conjugated carbonyls and carboxylic acids.[15][17]
-
Hydroxylation: Photolysis in aqueous solutions can result in the formation of hydroxylated derivatives of the pyridine ring.[17][20][21]
The following diagram illustrates the potential degradation pathways that should be investigated.
Caption: Potential Degradation Pathways for this compound.
Experimental Design for Stability Assessment: A Self-Validating Protocol
A robust stability study is designed to be a self-validating system. This means that the analytical methods used must be proven to be "stability-indicating," capable of separating the parent compound from all potential degradation products, process impurities, and other components in the sample matrix.[13][22][23][24]
Development of a Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for stability testing of small molecules.[23][25]
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) as it offers good retention for a wide range of polar and non-polar compounds.
-
Mobile Phase Screening:
-
Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water to ensure good peak shape for the amine.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient would be 5% to 95% B over 20-30 minutes.
-
Detection Wavelength: Determine the UV absorbance maxima of this compound using a diode array detector (DAD).
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and any observed degradant peaks.
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies (Protocol 2) to challenge the method's specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent compound and from each other.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted to intentionally degrade the sample to identify likely degradation products and validate the stability-indicating power of the analytical method.[1][2][3][4][26] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1][26]
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature, collecting samples at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate at room temperature and monitor the reaction closely, as oxidation can be rapid. Collect samples at early time points (e.g., 0.5, 1, 2, 4 hours).
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at an elevated temperature (e.g., 70°C) in a sealed vial.
-
Collect samples at various time points.
-
-
Photostability:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Control Samples: For each stress condition, a control sample (drug substance in solvent without the stressor) should be stored at room temperature and protected from light.
The following workflow diagram illustrates the process of conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Data Interpretation and Reporting
A comprehensive stability report should include the following:
-
A summary of the forced degradation conditions and the extent of degradation observed for each.
-
Chromatograms of the control and stressed samples, demonstrating the separation of the parent compound from its degradants.
-
A table summarizing the retention times and peak areas of the parent compound and all detected degradation products.
-
Peak purity analysis data (e.g., from a DAD) to confirm that the parent peak is free from co-eluting impurities.
-
Identification of major degradation products, if possible, using techniques like mass spectrometry (LC-MS).
-
A proposed degradation pathway based on the identified products.
Table 2: Example Data Summary from Forced Degradation Studies
| Stress Condition | Duration (hrs) | Parent Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 | 98.5 | 0.8 | Not Detected |
| 0.1 M NaOH, RT | 24 | 99.2 | Not Detected | Not Detected |
| 3% H2O2, RT | 4 | 85.3 | 10.2 (DP-Ox1) | 3.5 (DP-Ox2) |
| 70°C | 24 | 97.8 | 1.5 | Not Detected |
| Light Exposure | - | 92.1 | 4.8 (DP-Ph1) | 2.1 (DP-Ph2) |
Conclusion and Recommendations
The stability of this compound in solution is governed by the reactivity of its primary amine and pyridine carboxylic acid functionalities. While likely stable to hydrolysis, it is predicted to be susceptible to oxidative and photolytic degradation. A systematic approach to stability testing, guided by ICH principles, is crucial for understanding its degradation profile.
It is recommended that:
-
Forced degradation studies are conducted early in the development process to inform formulation and packaging decisions.
-
A well-validated, stability-indicating analytical method is established to ensure accurate monitoring of the compound's purity and potency over time.
-
Solutions of this compound should be protected from light and stored at recommended temperatures to minimize degradation.
-
Careful consideration should be given to excipient compatibility, particularly avoiding those with known peroxide impurities.
This guide provides a robust framework for assessing the stability of this compound. By following these principles and protocols, researchers can generate high-quality, reliable data to support the development of safe and effective products.
References
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]
-
Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 339-353. [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Yang, Z., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 963. [Link]
-
Fang, H., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]
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Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
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ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2012, September 25). CHAPTER 3: Oxidative Degradation. [Link]
-
Sedić, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 35. [Link]
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Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 403-411. [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
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Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]
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He, J., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current Microbiology, 74(7), 849-856. [Link]
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Lapinski, L., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4433. [Link]
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Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 324. [Link]
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Kumar, A., & Rao, G. N. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 121-128. [Link]
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Sree, P. S., & Kumar, T. S. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Indo American Journal of Pharmaceutical Sciences, 4(11), 4252-4263. [Link]
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Rahman, M. M., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences, 15(22), 16009. [Link]
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Chemister.ru. (n.d.). picolinic acid. [Link]
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Stermitz, F. R., & Huang, W. H. (1970). Photochemistry of N-heterocycles. VI. Thermal and photodecarboxylation of pyridylacetic acids and photocleavage of some 2-substituted pyridines. Journal of the American Chemical Society, 92(5), 1446–1448. [Link]
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National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. [Link]
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Wikipedia. (n.d.). Picolinic acid. [Link]
-
Zhang, Y., et al. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Angewandte Chemie International Edition, 64(35), e202508889. [Link]
-
Bunting, J. W., & Meathrel, W. G. (1970). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 962-965. [Link]
-
Subramaniam, P. (2010). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Bulletin of the Chemical Society of Ethiopia, 24(2). [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3449-3455. [Link]
-
Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. [Link]
-
Huang, R., & Patureau, F. W. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Organic Letters, 22(15), 6034-6038. [Link]
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Methodological & Application
Synthesis of bifunctional chelators using 6-(Aminomethyl)picolinic acid hydrochloride
Application Note: Synthesis of Bifunctional Chelators (BFCs) Using 6-(Aminomethyl)picolinic Acid
Executive Summary
This guide details the synthesis of H₂dedpa (6,6'-((ethane-1,2-diylbis(azanediyl))bis(methylene))dipicolinic acid) derivatives using 6-(Aminomethyl)picolinic acid hydrochloride (6-AMPA·HCl) as the primary building block.
While the "classic" synthesis of H₂dedpa involves alkylating a diamine backbone with a halomethyl-pyridine, this protocol utilizes a "Convergent Reverse Synthesis" strategy. Here, 6-AMPA acts as the nucleophile targeting a bifunctional electrophilic backbone. This approach is particularly advantageous when introducing sensitive functional handles (e.g., hydroxyl or isothiocyanate groups) onto the chelator backbone for bioconjugation, creating a true Bifunctional Chelator (BFC).
Key Applications:
-
Radiometals: Gallium-68 (
), Copper-64 ( ), Indium-111 ( ). -
Mechanism: Hexadentate coordination (
) providing rapid kinetics and high thermodynamic stability.
Strategic Overview & Causality
The choice of 6-AMPA[1]·HCl dictates a nucleophilic attack pathway. Unlike standard ethylenediamine alkylation, this route allows for the modular assembly of the chelator around a central linker.
The "Protection-First" Imperative: 6-AMPA is an amino acid analogue. Attempting direct alkylation without protecting the carboxylic acid will lead to zwitterionic solubility issues and competing O-alkylation. Therefore, methyl esterification is the non-negotiable first step to render the molecule soluble in organic solvents (DCM, MeCN) and direct reactivity solely to the primary amine.
The Backbone Choice (Bifunctionality):
To create a BFC, we utilize Epichlorohydrin or 1,3-dibromo-2-propanol as the linker. This introduces a central hydroxyl group (
Workflow Logic
Figure 1: Convergent synthesis workflow transforming 6-AMPA into a hydroxyl-functionalized BFC (H₂hbedpa).
Detailed Experimental Protocols
Phase 1: Activation (Esterification)
Objective: Convert the zwitterionic salt into a reactive nucleophile.
Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
Anhydrous Methanol (Solvent)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Suspend 6-AMPA·HCl (1.0 g, 5.3 mmol) in anhydrous methanol (20 mL) at 0°C (ice bath).
-
Addition: Add
(1.15 mL, 15.9 mmol) dropwise over 15 minutes. Caution: Exothermic gas evolution (HCl/SO2). -
Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Concentrate in vacuo to yield a white solid.
-
Neutralization (Critical): The product is the hydrochloride salt of the ester. Dissolve in minimal saturated
and extract immediately with DCM ( mL). Dry over and evaporate to obtain the free base Methyl 6-(aminomethyl)picolinate.-
Yield Expectation: >90%[2]
-
Validation:
(CDCl ) should show a singlet methyl peak at ppm.
-
Phase 2: Backbone Assembly (The "Reverse" Alkylation)
Objective: Link two picolinate arms via a functionalized backbone. We use Epichlorohydrin to generate H₂hbedpa (hydroxyl-functionalized dedpa), providing a handle for conjugation.
Reagents:
-
Methyl 6-(aminomethyl)picolinate (Free base from Phase 1) (2.2 eq)
-
Epichlorohydrin (1.0 eq)
-
Triethylamine (TEA) or
(3.0 eq) -
Ethanol or Acetonitrile (Solvent)
Protocol:
-
Mixing: Dissolve Methyl 6-(aminomethyl)picolinate (1.0 g, 6.0 mmol) in Ethanol (15 mL). Add TEA (1.25 mL).
-
Controlled Addition: Cool to 0°C. Add Epichlorohydrin (0.23 mL, 2.9 mmol) dropwise.
-
Why? Slow addition prevents polymerization of the epoxide.
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours, then heat to 60°C for 12 hours.
-
Mechanism: The first amine opens the epoxide ring; the second amine displaces the chloride.
-
-
Purification: Evaporate solvent. Redissolve residue in DCM and wash with brine. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Target:Dimethyl 6,6'-((2-hydroxypropane-1,3-diyl)bis(azanediyl))bis(methylene)dipicolinate .
-
Phase 3: Deprotection (Hydrolysis)
Objective: Reveal the carboxylic acids for metal coordination.
Protocol:
-
Dissolve the diester intermediate in THF/Water (1:1).
-
Add Lithium Hydroxide (LiOH, 4.0 eq).
-
Stir at RT for 4 hours.
-
Acidify to pH 2–3 with 1M HCl. The ligand may precipitate or require purification via semi-prep HPLC (C18 column).
-
Lyophilize to obtain the final BFC: H₂hbedpa .
Data Summary & Validation
Table 1: Key Characterization Parameters for H₂hbedpa Precursor
| Parameter | Expected Value / Observation | Interpretation |
| Multiplet | Confirms opening of epoxide and retention of hydroxyl handle. | |
| Doublets/Triplets | Confirms integrity of the picolinate arms. | |
| MS (ESI+) | Validates successful dialkylation (no mono-alkylated byproducts). | |
| Solubility | Soluble in Water/MeOH; Insoluble in DCM | Zwitterionic nature of the final free acid. |
Self-Validating Step:
Before using the ligand for radiolabeling, perform a "Cold" Complexation Test . React 1 mg of ligand with 1 eq of non-radioactive
Bioconjugation Strategy (The "Bifunctional" Aspect)
The hydroxyl group generated in Phase 2 is the conjugation handle. It can be activated to attach to antibodies or peptides.
Activation Pathway:
-
Reagent:
-Disuccinimidyl carbonate (DSC). -
Reaction: React the ester-protected ligand (from Phase 2) with DSC + Pyridine in dry MeCN.
-
Product: An NHS-Carbonate activated ligand.
-
Conjugation: React this NHS-ester with lysine residues on an antibody (pH 8.5) before the final LiOH hydrolysis step (if the antibody can withstand mild basic hydrolysis) OR hydrolyze first, then activate (more challenging due to zwitterions).
-
Alternative: Convert the -OH to an Isothiocyanate via reaction with thiophosgene (requires care) or use a linker like
-SCN-Bn-isocyanate attached to the secondary amines if the backbone strategy is modified.
-
References
-
Boros, E., et al. (2010). "Acyclic Chelate with Ideal Properties for 68Ga PET Imaging." Journal of the American Chemical Society. Link
- Context: Establishes H2dedpa as the gold standard for acyclic Ga-68 chel
-
Ramogida, C. F., et al. (2016).[3] "Synthesis and characterization of lipophilic cationic Ga(III) complexes based on the H2CHXdedpa and H2dedpa ligands." RSC Advances. Link
- Context: Describes the modification of the dedpa backbone, supporting the feasibility of the epichlorohydrin route.
-
Price, E. W., & Orvig, C. (2014). "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews. Link
- Context: Comprehensive review of picolinic acid chel
-
Zlatopolskiy, B. D., et al. (2004). "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules. Link
- Context: Validation of the esterification protocol for pyridine carboxylic acids.
Sources
- 1. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 2. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of lipophilic cationic Ga(III) complexes based on the H2CHXdedpa and H2dedpa ligands and their 67/68Ga radiolabeling studies | UBC Chemistry [chem.ubc.ca]
Topic: Protocols for Peptide Coupling with 6-(Aminomethyl)picolinic acid HCl
An Application Note from the Office of the Senior Application Scientist
**Abstract
This comprehensive guide provides a detailed exploration of the chemical principles and practical protocols for the successful coupling of 6-(aminomethyl)picolinic acid hydrochloride to N-protected amino acids or peptides. As a non-canonical building block featuring a metal-chelating picolinic acid motif, its incorporation into peptide chains is of significant interest for the development of novel diagnostics, targeted therapeutics, and catalytic peptides. This document moves beyond simple step-by-step instructions to explain the critical causality behind experimental choices, ensuring researchers can adapt and troubleshoot these protocols effectively. We will address the specific challenges posed by this molecule, including its hydrochloride salt form and the nucleophilicity of the pyridine ring, and present robust, validated protocols using both common and high-efficiency coupling reagents.
Foundational Principles: The Amide Bond Formation
Peptide coupling is the formation of an amide bond between the carboxyl group of one molecule and the amino group of another.[1][2] This condensation reaction is not spontaneous under mild conditions because the carboxylic acid is not sufficiently electrophilic to be attacked by the amine nucleophile.[3] Therefore, the core principle of any peptide coupling strategy is the activation of the carboxyl group.[4] This is achieved by converting the carboxyl's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[5]
Modern peptide synthesis relies on a sophisticated toolkit of coupling reagents designed to perform this activation efficiently while minimizing side reactions, most notably racemization of the chiral center of the amino acid.[6][7] These reagents can be broadly categorized, with uronium/aminium salts and carbodiimides being the most prevalent.
-
Carbodiimides (e.g., DCC, EDC): These reagents facilitate dehydration to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[2][8] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which suppresses racemization and improves coupling efficiency.[6][9]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): Uronium/aminium and phosphonium salts are among the most efficient coupling reagents available.[1][10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) come "pre-packaged" with an HOAt moiety. In the presence of a non-nucleophilic base, they react with the carboxylic acid to directly and rapidly form the corresponding highly reactive OAt-active ester.[11][12] This rapid conversion and high reactivity make them ideal for challenging couplings, including those involving sterically hindered amino acids.[6][12]
A critical, and often overlooked, component of onium salt chemistry is the requirement for a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4][7] The base serves two purposes: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which initiates the reaction, and it neutralizes any amine salts present in the reaction mixture.[13]
Unique Considerations for 6-(Aminomethyl)picolinic acid HCl
Coupling this specific building block introduces several variables that must be carefully controlled for a successful outcome.
-
The Hydrochloride Salt: The starting material is an HCl salt, meaning the primary amine is protonated and non-nucleophilic. Stoichiometric addition of a base is required to liberate the free amine before it can participate in the coupling reaction. An excess of base is typically used to ensure both neutralization of the salt and to facilitate the carboxyl activation step.
-
Choice of Base: The selection of the base is critical. A sterically hindered, non-nucleophilic base like DIPEA is strongly recommended.[4] Less hindered bases could potentially act as competing nucleophiles, attacking the activated carboxyl group. For reactions particularly sensitive to racemization, a weaker base like sym-collidine may be considered.[4]
-
Potential for Side Reactions: The pyridine nitrogen of the picolinic acid ring is nucleophilic and could, in principle, interfere with the reaction. However, its nucleophilicity is significantly lower than the primary aliphatic amine, and under standard coupling conditions, preferential N-acylation at the aminomethyl group is overwhelmingly favored. More aggressive activation methods, such as conversion to an acyl chloride with thionyl chloride, should be approached with caution as they can lead to undesired side reactions like chlorination of the pyridine ring.[14]
Recommended Coupling Protocols
The following protocols are designed for a standard 0.1 mmol scale solution-phase coupling. They can be scaled linearly as needed. The choice between the protocols depends on the value of the starting materials, the steric hindrance of the coupling partner, and cost considerations.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended method for difficult couplings or when maximizing yield is the primary concern. HATU is highly efficient, fast, and provides excellent suppression of racemization.[10][12]
| Reagent | MW ( g/mol ) | Equivalents | Amount (0.1 mmol scale) |
| N-Protected Amino Acid/Peptide | - | 1.0 | 0.1 mmol |
| 6-(Aminomethyl)picolinic acid HCl | 188.62 | 1.1 | 20.7 mg |
| HATU | 380.23 | 1.1 | 41.8 mg |
| DIPEA | 129.24 | 3.0 | 52 µL |
| Anhydrous DMF | - | - | 2.0 mL |
-
Reactant Preparation (Vial A): In a clean, dry reaction vial, dissolve the N-protected amino acid or peptide (0.1 mmol) and HATU (41.8 mg, 1.1 eq) in 1.0 mL of anhydrous DMF.
-
Amine Preparation (Vial B): In a separate vial, dissolve 6-(aminomethyl)picolinic acid HCl (20.7 mg, 1.1 eq) in 1.0 mL of anhydrous DMF. Add DIPEA (52 µL, 3.0 eq) to this solution. Mix well and let it stand for 5 minutes to ensure complete neutralization of the hydrochloride salt.
-
Activation & Coupling: Add the contents of Vial B (the amine solution) to Vial A (the acid/HATU solution).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-3 hours.[7]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with 5% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and finally with brine (1 x 10 mL).[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC.
Protocol 2: Economical Coupling with EDC/HOBt
This method uses the more cost-effective carbodiimide chemistry. It is generally reliable but may be slower than HATU-mediated coupling. The use of HOBt is mandatory to enhance reactivity and minimize racemization.[4][13]
| Reagent | MW ( g/mol ) | Equivalents | Amount (0.1 mmol scale) |
| N-Protected Amino Acid/Peptide | - | 1.0 | 0.1 mmol |
| 6-(Aminomethyl)picolinic acid HCl | 188.62 | 1.1 | 20.7 mg |
| EDC·HCl | 191.70 | 1.2 | 23.0 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 16.2 mg |
| DIPEA | 129.24 | 2.0 | 35 µL |
| Anhydrous DMF or DCM | - | - | 2.0 mL |
-
Reactant Combination: In a clean, dry reaction vial, combine the N-protected amino acid/peptide (0.1 mmol), 6-(aminomethyl)picolinic acid HCl (20.7 mg, 1.1 eq), EDC·HCl (23.0 mg, 1.2 eq), and HOBt (16.2 mg, 1.2 eq).
-
Solvent & Base Addition: Add 2.0 mL of anhydrous DMF (or DCM) and dissolve the components. Cool the vial in an ice bath (0 °C).
-
Initiation: Add DIPEA (35 µL, 2.0 eq) to the cooled solution. Note: One equivalent of DIPEA neutralizes the HCl salt, and the second neutralizes the HCl from the EDC reagent.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Carbodiimide reactions can take from 2 to 24 hours to reach completion.
-
Work-up & Isolation: Follow steps 6-8 from Protocol 1. Note that the urea by-product from EDC is water-soluble and will be removed during the aqueous work-up.[8]
Visualizing the Workflow and Mechanism
A clear understanding of the process flow and underlying chemistry is essential for success.
Caption: High-level workflow for peptide coupling.
Caption: Simplified mechanism of HATU-mediated activation.
Purification and Characterization
Post-synthesis, the crude product will contain the desired peptide alongside unreacted starting materials, reagents, and by-products.[15]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[15][16] A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[15] The non-polar stationary phase retains the peptide based on its hydrophobicity, allowing for separation from more polar impurities. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.
-
Characterization: The identity and purity of the final product should always be confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool to confirm that the product has the correct molecular weight and to assess its purity.
-
NMR (Nuclear Magnetic Resonance): For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base to neutralize HCl salt.3. Poor quality/wet solvent (DMF). | 1. Use fresh, high-quality coupling reagents. Store them in a desiccator.2. Ensure at least one full equivalent of base is added per equivalent of HCl salt, plus the amount needed for the coupling reaction itself.3. Use anhydrous grade DMF from a sealed bottle. |
| Incomplete Reaction | 1. Steric hindrance between coupling partners.2. Insufficient reaction time.3. Low reactivity of chosen coupling reagent. | 1. Switch to a more powerful coupling reagent like HATU or COMU.[8] Consider running the reaction at a slightly elevated temperature (e.g., 40 °C), but monitor for epimerization.2. Allow the reaction to proceed longer, continuing to monitor by LC-MS.3. If using EDC/HOBt, switch to the HATU protocol. |
| Presence of Side Products | 1. Racemization of the N-protected amino acid.2. Guanidinylation of the amine if using excess HBTU/HATU.[5] | 1. Ensure the reaction is not run at high temperatures for extended periods. Use of HOBt or HOAt-based reagents is critical.[2]2. Avoid large excesses of the uronium reagent. Use a stoichiometry of 1.0-1.2 equivalents. |
References
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. V. V. Sureshbabu, N. S. Narendra. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Huaren. (2025-09-02). [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. PMC. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. (2015-05-08). [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012-04-25). [Link]
-
Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022-08-29). [Link]
-
Advances in Therapeutic Peptides Separation and Purification. MDPI. (2024-07-29). [Link]
-
Epimerisation in Peptide Synthesis. MDPI. (2023-12-08). [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014-11-30). [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. (2025-08-10). [Link]
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. file.globalso.com [file.globalso.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Note: 6-(Aminomethyl)picolinic Acid as a Tridentate Ligand Scaffold
Abstract
6-(Aminomethyl)picolinic acid (6-AMPA) represents a versatile
Chemical Profile & Ligand Design
The structural distinctiveness of 6-AMPA lies in its ability to act as a "pincer-like" ligand. While picolinic acid coordinates via the pyridine nitrogen (
Coordination Modes
-
Tridentate (
-coordination): The most common mode with octahedral metals (e.g., Tc(I), Re(I), Co(III)). The ligand occupies one face of the octahedron, stabilizing the metal against ligand exchange. -
Bidentate (
or ): Occurs at low pH or with metals preferring tetrahedral/square planar geometries (e.g., Cu(II), Zn(II) in specific steric conditions).
Thermodynamic Stability
The "aminomethyl" modification significantly enhances stability constants (
Table 1: Comparative Stability Constants (Approximate
| Metal Ion | Ligand: Picolinic Acid ( | Ligand: 6-AMPA ( | Structural Insight |
| Cu(II) | ~8.0 | ~10.5 | Tridentate binding favored; Jahn-Teller distortion accommodated. |
| Zn(II) | ~5.2 | ~7.1 | Increased stability critical for biological half-life in insulin mimetics. |
| Ni(II) | ~6.9 | ~9.2 | Forms stable octahedral bis-complexes |
Note: Values are synthesized from general stability trends of picolinate vs. picolylamine derivatives [1, 5].
Application A: Radiopharmaceuticals ( Tc/ Re)
The primary high-value application of 6-AMPA is as a chelator for the organometallic precursor
Mechanism of Action
The "Alberto Core" (
Workflow Visualization
Figure 1: Radiolabeling workflow for Technetium-99m tricarbonyl complexes.
Application B: Bioinorganic Insulin Mimetics
Zinc(II) complexes of picolinic acid derivatives have shown insulinomimetic activity (lowering blood glucose).[2][3] 6-AMPA offers a structural advantage: the amine arm allows for functionalization (e.g., attaching lipophilic tails) to improve bioavailability without disrupting the essential Zn-coordination sphere.
Biological Pathway
The complex acts by inhibiting protein tyrosine phosphatase (PTP1B) or activating the insulin receptor pathway (PI3K/Akt), promoting glucose uptake in adipocytes [2, 3].
Detailed Experimental Protocols
Protocol A: Synthesis of (Standard Reference Complex)
Use this protocol to validate ligand purity and coordination geometry before radiolabeling.
Reagents:
-
6-(Aminomethyl)picolinic acid (1.0 mmol)
-
CuCl
· 2H O (0.5 mmol) -
Methanol (HPLC grade)
-
NaOH (0.1 M)[4]
Procedure:
-
Dissolution: Dissolve 152 mg (1.0 mmol) of 6-AMPA in 10 mL methanol. The solution may be slightly cloudy.
-
Deprotonation: Add 1.0 eq of NaOH (or triethylamine) dropwise to deprotonate the carboxylic acid. Ensure pH is ~7.5–8.0.
-
Metal Addition: Add 85 mg (0.5 mmol) of CuCl
dissolved in 5 mL methanol slowly to the ligand solution.-
Observation: Color changes immediately to deep blue/violet (indicative of N-coordination).
-
-
Reflux: Heat at 60°C for 2 hours with stirring.
-
Crystallization: Concentrate the solution to ~5 mL using a rotary evaporator. Add diethyl ether (slow diffusion) to precipitate the complex.
-
Characterization:
-
IR: Look for the shift in
from ~1700 cm (free acid) to ~1620 cm (coordinated). -
Elemental Analysis: Calc for
.
-
Protocol B: Radiolabeling with Tc-Tricarbonyl
Critical for radiopharmacy applications.
Reagents:
-
IsoLink® Kit (Mallinckrodt) or homemade Carbonyl kit (Boranocarbonate + Tartrate).
-
Tc-Pertechnetate eluate (Na
TcO ). -
6-AMPA solution (10
M in PBS).
Procedure:
-
Precursor Preparation: Add 1 mL of Na
TcO (400–1000 MBq) to the IsoLink kit. Heat at 100°C for 20 minutes.-
QC Check: Verify
formation by TLC (Mobile phase: Methanol/HCl). Precursor .
-
-
Labeling:
-
Take 400
L of the precursor solution. -
Add 100
L of 6-AMPA solution (Final conc ~10 M). -
Adjust pH to 7.0–7.5 using 1M Phosphate buffer or NaOH/HCl. Critical: Low pH prevents amine coordination; High pH hydrolyzes the Tc-core.
-
-
Incubation: Heat at 90°C for 30 minutes.
-
Quality Control (HPLC):
-
Column: C18 Reverse Phase.
-
Gradient: 0–100% Methanol in 0.1% TFA water.
-
Result: The hydrophilic precursor elutes early; the neutral 6-AMPA complex elutes later due to the aromatic ring and charge neutralization.
-
Structural Visualization (Coordination Chemistry)
Figure 2: Tridentate coordination mode of 6-AMPA forming stable 5- and 6-membered chelate rings.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during labeling | Ligand concentration too high or pH too basic (Metal Hydroxide formation). | Reduce ligand to |
| Low Radiochemical Yield | Oxidation of the amine group or incomplete precursor formation. | Purge vials with N |
| Broad NMR Signals (Zn/Cu) | Paramagnetic interference (Cu) or fluxional behavior (Zn). | For Cu, use EPR. For Zn, cool the sample to -20°C to freeze out conformers. |
References
-
Kiss, T., et al. (1991). "Thermodynamic study of complex formation of copper(II), nickel(II), and zinc(II) with aminomethylpyridine derivatives." Journal of Coordination Chemistry.
-
Sakurai, H., et al. (2002).[3] "Development of new insulinomimetic zinc(II) picolinate complexes." Chemical and Pharmaceutical Bulletin.
-
Yoshikawa, Y., et al. (2004).[5] "The Action Mechanism of zinc(II) Complexes With Insulinomimetic Activity in Rat Adipocytes." Life Sciences.[5]
-
Alberto, R., et al. (1998). "A novel organometallic aqua complex of technetium for the labeling of biomolecules: Synthesis of
from in water." Journal of the American Chemical Society.[6] -
Gans, P., et al. (1996).[4] "Investigation of solution equilibria." Talanta.
Sources
- 1. magneticmicrosphere.com [magneticmicrosphere.com]
- 2. Development of new insulinomimetic zinc(II) picolinate complexes with a Zn(N2O2) coordination mode: structure characterization, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential insulinominetic agents of zinc(II) complexes with picolinamide derivatives: preparations of complexes, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. The action mechanism of zinc(II) complexes with insulinomimetic activity in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note & Protocols: Strategic Derivatization of 6-(Aminomethyl)picolinic Acid for Advanced Research and Drug Development
Abstract
6-(Aminomethyl)picolinic acid is a versatile bifunctional molecule increasingly utilized in medicinal chemistry, materials science, and bioconjugation. Its structure, featuring a primary amine, a carboxylic acid, and a pyridine nitrogen, offers multiple points for chemical modification. However, this multi-functionality presents a significant challenge in achieving selective derivatization. This guide provides a comprehensive overview of the core principles and detailed protocols for the strategic modification of 6-(Aminomethyl)picolinic acid, enabling researchers to harness its full potential as a chelating agent and a molecular scaffold.[1][2] We will explore chemoselective strategies, the critical role of protecting groups, and specific reaction conditions for modifying each functional site, empowering researchers to design and synthesize novel derivatives for applications ranging from targeted radiopharmaceuticals to advanced materials.
Core Principles of Derivatization
The synthetic utility of 6-(Aminomethyl)picolinic acid stems from its three primary reactive sites: the carboxylic acid (an electrophilic center after activation), the aminomethyl group (a nucleophile), and the pyridine nitrogen (a Lewis base).
Caption: Key reactive sites on the 6-(Aminomethyl)picolinic acid scaffold.
The primary challenge is to selectively modify one functional group in the presence of the other. The nucleophilic amine can react with an activated carboxylic acid, leading to polymerization or undesired side reactions. Therefore, a successful derivatization strategy almost always begins with the implementation of a protecting group strategy.[3]
The Imperative of Protecting Groups
A protecting group is a reversible chemical modification that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[3][4] An effective protecting group must be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable in high yield without affecting the rest of the molecule.[4][5]
-
Amine Protection: The aminomethyl group is typically protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is a common choice, as it is stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3]
-
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester). This prevents it from reacting with nucleophiles and allows for selective modification of the amine group. These esters can be introduced via Fischer esterification and are typically removed by saponification (base-mediated hydrolysis).[6][7]
The use of "orthogonal" protecting groups—those that can be removed under distinct conditions—is a powerful strategy for sequential derivatization of both the amine and acid moieties on the same molecule.[3][4]
Caption: Workflow for a typical orthogonal derivatization strategy.
Protocols for Derivatizing the Carboxylic Acid Group
Modification of the carboxyl group to form amides or esters first requires protection of the aminomethyl group to prevent self-reaction.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This is one of the most common and versatile methods for forming amide bonds under mild conditions. It involves activating the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate ester.[8]
Workflow:
-
Protection: Protect the amine of 6-(aminomethyl)picolinic acid with a Boc group.
-
Activation & Coupling: React the Boc-protected acid with EDC and NHS to form an active ester, which then reacts with a primary or secondary amine to form the desired amide.
-
Deprotection: Remove the Boc group with TFA.
Caption: Workflow for EDC/NHS-mediated amide coupling.
Step-by-Step Methodology:
-
Dissolve Boc-6-(aminomethyl)picolinic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected amide derivative.
Protocol 2: Amide Bond Formation via an Acyl Chloride Intermediate
This classical method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This highly reactive intermediate readily couples with amines.
Causality Insight: Using thionyl chloride is a robust method, but it can be harsh. In the case of picolinic acid, prolonged reaction times or high temperatures can lead to chlorination at the 4-position of the pyridine ring as an undesired side product.[9][11] The reaction is often catalyzed by a small amount of DMF.[10]
Step-by-Step Methodology:
-
Suspend Boc-6-(aminomethyl)picolinic acid (1.0 eq) in an anhydrous solvent like DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature or gently reflux (e.g., 40-50 °C) for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise.
-
Stir at room temperature for 2-4 hours.
-
Perform an aqueous workup and purify as described in Protocol 1.
| Parameter | Carbodiimide Coupling (EDC/NHS) | Acyl Chloride Method (SOCl₂) |
| Reagents | EDC, NHS, Amine | SOCl₂, Amine, Base (TEA/DIPEA) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Key Advantage | Mild conditions, high functional group tolerance | High reactivity, inexpensive reagents |
| Key Limitation | Potential for side products (N-acylurea) | Harsh conditions, potential for side reactions on the pyridine ring[9] |
| Best For | Sensitive substrates, peptides, bioconjugation | Robust substrates, large-scale synthesis |
Protocol 3: Ester Formation (Fischer Esterification)
This protocol creates an ester, which can serve as a protecting group for the carboxylic acid or as the final desired derivative. It involves reacting the carboxylic acid with an alcohol under acidic catalysis.[6][7]
Step-by-Step Methodology:
-
Suspend 6-(aminomethyl)picolinic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq), dropwise.
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor by TLC or LC-MS.
-
After cooling, carefully neutralize the excess acid with a base like saturated sodium bicarbonate solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester derivative.
Protocols for Derivatizing the Aminomethyl Group
For these reactions, the carboxylic acid must be protected, typically as an ester (see Protocol 3), to prevent it from interfering.
Protocol 4: N-Acylation to Form Amides
This reaction couples the primary amine with an activated carboxylic acid (e.g., an acyl chloride or an active ester) to form a new amide bond.
Step-by-Step Methodology:
-
Start with the methyl or ethyl ester of 6-(aminomethyl)picolinic acid (1.0 eq).
-
Dissolve the amino-ester and a non-nucleophilic base (e.g., TEA or DIPEA, 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride (R-COCl) (1.1 eq) dropwise.
-
Stir the reaction, allowing it to warm to room temperature, for 1-4 hours.
-
Perform an aqueous workup and purify as described in Protocol 1.
-
If desired, the protecting ester can be hydrolyzed back to the carboxylic acid using aqueous NaOH or LiOH.
Conclusion
The successful derivatization of 6-(aminomethyl)picolinic acid is a study in the strategic application of fundamental organic chemistry principles, particularly the use of orthogonal protecting groups. By selectively masking either the amine or carboxylic acid functionality, researchers can predictably and efficiently synthesize a vast array of novel derivatives. The protocols outlined herein for amide coupling, esterification, and N-acylation provide a robust toolkit for chemists in drug discovery and materials science. Understanding the causality behind reagent choice—such as the mildness of EDC/NHS coupling versus the high reactivity of acyl chlorides—allows for the tailoring of reaction conditions to the specific needs of the target molecule, paving the way for the next generation of advanced chelators, bioconjugates, and functional materials.
References
- Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evalu
- Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents. Royal Society of Chemistry.
- Synthesis and evaluation of picolinic acid based bifunctional chelating agent for applic
- 6-(Aminomethyl)picolinic acid. Fluorochem.
- Protective Groups. Organic Chemistry Portal.
- Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chrom
- Protecting Groups. University of Illinois Urbana-Champaign.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Synthesis of Some Aminopicolinic Acids. David Publishing.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd.
- The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. PubMed.
- Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal.
- The reductive cleavage of picolinic amides. David Spring's group.
- Bioconjugation applic
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
- Protecting Groups. chem.iitb.ac.in.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- The Use of Derivatization Reagents for Gas Chrom
- Ligands Bearing Picolinate Groups as Potential Chelators for Application in Nuclear Medicine.
- An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC.
- Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography.
- Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube.
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Application Notes & Protocols: A Guide to the Synthesis of Metal Complexes with 6-(Aminomethyl)picolinic Acid Ligands
Introduction: The Significance of 6-(Aminomethyl)picolinic Acid in Coordination Chemistry
In the landscape of medicinal inorganic chemistry, the design of effective chelating agents is paramount for developing novel therapeutic and diagnostic tools.[1][2] 6-(Aminomethyl)picolinic acid (AMPA) has emerged as a particularly compelling ligand. It is a derivative of picolinic acid, an endogenous metabolite of the tryptophan pathway known for its role in facilitating the absorption of metal ions.[3] The AMPA scaffold integrates the proven bidentate N,O-chelation motif of picolinic acid with an additional aminomethyl donor group. This structural enhancement creates a versatile tridentate chelating agent capable of forming highly stable, well-defined complexes with a variety of transition metals.
The strategic coordination of metal ions to ligands like AMPA can yield complexes with unique electronic, magnetic, and redox properties, often leading to enhanced biological activity compared to the free ligand or metal salt.[1][2] These properties make AMPA-metal complexes attractive candidates for drug development, with potential applications ranging from anticancer and antimicrobial agents to contrast agents for medical imaging. This guide provides a comprehensive overview of the coordination chemistry of AMPA, a detailed protocol for the synthesis of a representative metal complex, characterization techniques, and a discussion of its potential applications in the pharmaceutical sciences.
Ligand Properties and Coordination Chemistry
The efficacy of 6-(aminomethyl)picolinic acid as a ligand stems from its molecular architecture, which features three key donor sites positioned for strong chelation.
-
Picolinic Acid Core : The pyridine nitrogen and the carboxylate oxygen form a robust five-membered chelate ring with a metal ion. This is a well-established coordination mode for picolinic acid and its derivatives, contributing significantly to complex stability.[3][4]
-
Aminomethyl Group : The primary amine on the methyl group at the 6-position provides a third coordination point. Its involvement leads to the formation of a second five-membered chelate ring.
This N,N,O-tridentate coordination typically results in the formation of stable octahedral or distorted octahedral geometries when two ligands coordinate to a single metal center, although other stoichiometries and geometries are possible depending on the metal ion and reaction conditions.
Caption: Chelation of a metal ion (M) by 6-(aminomethyl)picolinic acid.
Detailed Experimental Protocol: Synthesis of Bis[6-(aminomethyl)picolinato]copper(II)
This protocol describes a representative synthesis using Copper(II) as the metal center. The principles can be adapted for other transition metals such as Ni(II), Co(II), or Zn(II), though reaction times and isolation procedures may vary.
Materials and Reagents
-
6-(Aminomethyl)picolinic acid (AMPA), (CAS: 160939-17-3)[5]
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (Absolute)
-
Diethyl ether
-
Deionized water
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH indicator strips
-
Büchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Ligand Dissolution and Deprotonation:
-
In a 100 mL round-bottom flask, dissolve 2.0 molar equivalents of 6-(aminomethyl)picolinic acid in approximately 30 mL of ethanol. Gentle warming may be required to achieve full dissolution.
-
In a separate beaker, prepare a dilute aqueous solution of sodium hydroxide. Add this solution dropwise to the ligand solution while stirring until the pH is adjusted to ~7.0-7.5.
-
Causality Note: Deprotonation of the carboxylic acid group is essential for its coordination to the metal center. A neutral to slightly basic pH ensures the carboxylate anion is the dominant species without causing precipitation of metal hydroxides.
-
-
Metal Salt Dissolution:
-
Dissolve 1.0 molar equivalent of CuCl₂·2H₂O in a minimal amount of deionized water (~5 mL) and then dilute with 15 mL of ethanol.
-
-
Complex Formation:
-
Slowly add the copper(II) solution to the stirring ligand solution at room temperature. A color change should be observed, indicating the initial formation of the complex.
-
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (~80°C) for 2-3 hours.[6]
-
Causality Note: Refluxing provides the necessary activation energy to ensure complete complexation and can help in the formation of a more crystalline, easily filterable product.
-
-
Isolation of the Product:
-
After the reflux period, allow the mixture to cool slowly to room temperature. A solid precipitate should form.
-
To maximize yield, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid sequentially with small portions of cold deionized water (to remove inorganic salts like NaCl), followed by cold ethanol, and finally diethyl ether.
-
Causality Note: Washing with water removes soluble byproducts. The ethanol wash removes any unreacted organic starting materials. The final diethyl ether wash helps to quickly dry the product due to its high volatility.
-
Dry the resulting solid product in a desiccator under vacuum to a constant weight.
-
Characterization of the Metal Complex
Confirmation of the successful synthesis and purity of the complex requires a suite of analytical techniques.
| Technique | Purpose | Representative Data/Expected Observations for Cu(II)-AMPA Complex |
| FT-IR Spectroscopy | To confirm coordination of the ligand to the metal. | Disappearance of the broad O-H stretch from the carboxylic acid. A significant shift of the C=O stretching frequency to a lower wavenumber (~1600-1640 cm⁻¹) indicates coordination of the carboxylate group.[3] Changes in the pyridine ring vibration modes also suggest N-coordination. |
| UV-Visible Spectroscopy | To study the electronic transitions and confirm the geometry around the metal center. | A broad d-d transition band in the visible region (e.g., ~600-700 nm) is characteristic of a d⁹ Cu(II) ion in a distorted octahedral environment. Charge transfer bands may be observed in the UV region.[6] |
| Elemental Analysis (CHN) | To determine the empirical formula and assess purity. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula, typically within ±0.4%. |
| Molar Conductance | To determine if the complex is an electrolyte or non-electrolyte. | Measurements in a solvent like methanol or DMF at ~10⁻³ M concentration are expected to show low conductivity values, confirming the formation of a neutral, non-electrolytic complex.[6] |
| Magnetic Susceptibility | To determine the magnetic moment of the complex. | For a Cu(II) complex with one unpaired electron, the magnetic moment should be around 1.73 B.M. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms upon cooling. | The complex is too soluble in the reaction solvent. / The reaction is incomplete. | Try to slowly evaporate the solvent under reduced pressure. / Extend the reflux time. / Add a less polar co-solvent to induce precipitation. |
| Product is an oil or is sticky. | Impurities are present. / The product is amorphous. | Re-dissolve the product in a minimal amount of a suitable solvent and attempt to recrystallize. / Ensure all starting materials are pure. / Try triturating the oil with a non-solvent like hexane or diethyl ether to induce solidification. |
| The yield is very low. | Incomplete reaction. / Incorrect pH for deprotonation. / Product loss during washing. | Verify the stoichiometry of reactants. / Carefully monitor pH before adding the metal salt. / Use minimal volumes of cold solvents for washing. |
| Unexpected color of the final product. | Contamination with other metal ions. / Formation of an unexpected coordination geometry or oxidation state. | Use high-purity reagents and thoroughly clean all glassware. / Re-evaluate characterization data (especially UV-Vis and magnetic susceptibility) to investigate the electronic structure. |
Applications in Drug Development
The unique structural and electronic properties of metal complexes make them powerful tools in medicinal chemistry.[1] AMPA complexes are being investigated for several applications, following a logical development pipeline.
Caption: A workflow for the development of metal-based therapeutic agents.
-
Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines.[2] The rationale is that the complex can interact with biological targets like DNA or key enzymes more effectively than the ligand alone. The planar picolinate system can facilitate intercalation, while the metal center can participate in redox cycling or bind to protein residues.
-
Antimicrobial Agents: The search for new antibiotics is a global priority. Metal complexes have shown promise as antimicrobial agents, with some exhibiting potent activity against resistant bacterial and fungal strains.[7] The chelation can enhance the lipophilicity of the compound, allowing for better penetration of microbial cell membranes.
-
Diagnostic Imaging: Paramagnetic or radioactive metal ions can be chelated by AMPA to create stable complexes for use as contrast agents in Magnetic Resonance Imaging (MRI) or in radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The high stability afforded by the tridentate AMPA ligand is crucial to prevent the release of potentially toxic free metal ions in vivo.
References
-
Jetir.org. (n.d.). Mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. Available at: [Link]
-
Broering, E. P., et al. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Available at: [Link]
-
Orjiekwe, C. L., et al. (2014). Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Available at: [Link]
-
Jayaseelan, P., et al. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. ReTeLL, 16. Available at: [Link]
-
Arayaselvi, R., et al. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 38(3), 643-651. Available at: [Link]
-
Nataro, C. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC/VIPEr. Available at: [Link]
-
Gambino, D., & Otero, L. (2019). Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules, 24(21), 3848. Available at: [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Available at: [Link]
-
Arayaselvi, R., et al. (2022). A Study of Metal Complexes of 2-picolinic Acid. ResearchGate. Available at: [Link]
-
Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. jetir.org [jetir.org]
- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: The Role of 6-(Aminomethyl)picolinic Acid in Advanced Radiopharmaceutical Synthesis
Introduction: The Picolinate Scaffold in Modern Radiometal Chelation
In the landscape of radiopharmaceutical development, the precise and stable coordination of a radiometal is paramount. The chelator, a molecule that sequesters the metal ion, dictates not only the stability of the final agent but also the conditions under which it can be synthesized. For decades, macrocyclic chelators like DOTA have been the gold standard. However, their application is often limited by the need for harsh labeling conditions, such as high temperatures and acidic pH, which can denature sensitive biological targeting vectors like antibodies and peptides.[1][2]
This limitation has spurred the exploration of new chelation systems. Among the most promising are acyclic chelators built upon a picolinic acid ("pa") scaffold.[3][4] Picolinic acid derivatives have demonstrated a remarkable ability to form highly stable complexes with a variety of radiometals under exceptionally mild, ambient conditions.[1][5][6] This characteristic is a significant advantage, enabling the direct radiolabeling of heat-sensitive biomolecules without compromising their structural or functional integrity.
6-(Aminomethyl)picolinic acid serves as a fundamental building block in this class of chelators. Its structure provides a primary amine handle, which is ideal for synthetic elaboration into more complex, polydentate chelating agents. By incorporating this moiety into larger molecular frameworks, researchers can construct bifunctional chelators (BFCs) with tailored properties for specific diagnostic and therapeutic radiometals. This guide provides an in-depth exploration of the synthesis, radiolabeling, and quality control of radiopharmaceuticals derived from this versatile platform.
The Chemistry of Picolinate Chelators: Why Mild Conditions Work
The efficacy of picolinate-based chelators stems from their structural and electronic properties. The picolinate group, with its pyridine nitrogen and carboxylate oxygen, acts as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. Unlike the pre-organized but rigid structure of macrocycles like DOTA, the flexible open-chain nature of acyclic "pa" chelators allows for rapid complexation kinetics at room temperature.[7] The synthesis of polydentate ligands, incorporating multiple picolinate arms and other donor atoms (amines, ethers, etc.), creates a high-denticity environment that can fully saturate the coordination sphere of various radiometals, leading to complexes with exceptional thermodynamic stability and kinetic inertness, rivaling that of DOTA.[5][6][8]
Diagram: Radiometal Chelation by a Picolinate-Based Ligand
The following diagram illustrates the coordination of a trivalent radiometal (M³⁺) by a representative octadentate chelator derived from picolinic acid, such as H₄octapa.
Caption: Coordination of a radiometal by a polydentate picolinate chelator.
Synthesis of a Representative Bifunctional Chelator: H₂pentapa-en-NH₂
To be useful in targeted radiopharmaceuticals, the chelator must be "bifunctional," possessing a reactive group for conjugation to a targeting molecule (e.g., an antibody, peptide, or small molecule). The synthesis of 6,6′-(2-aminoethylazanediyl)bis(methylene)dipicolinic acid (H₂pentapa-en-NH₂) provides a practical example of creating a picolinate-based BFC with a free amine handle for bioconjugation.
Protocol 3.1: Synthesis of H₂pentapa-en-NH₂
This protocol is adapted from established literature procedures.
Step 1: Amide Coupling
-
Dissolve pyridine-2,6-dicarbonyl chloride (precursor) in a suitable aprotic solvent (e.g., dichloromethane, DCM).
-
Slowly add a solution of N-Boc-ethylenediamine in DCM to the reaction mixture at 0°C. The Boc (tert-butyloxycarbonyl) group protects one of the amines, ensuring that the coupling reaction occurs selectively at the other amine.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure.
Step 2: Reduction of Amide Carbonyls
-
The resulting diamide is reduced to the corresponding diamine. This can be achieved using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
-
Dissolve the diamide in anhydrous THF and add the BH₃·THF solution dropwise.
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with methanol, then remove the solvents under reduced pressure.
Step 3: Alkylation with Protected Glycine
-
The secondary amines on the backbone are alkylated using a reagent like tert-butyl bromoacetate.
-
Dissolve the diamine from Step 2 in an aprotic solvent like acetonitrile (ACN) with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Add tert-butyl bromoacetate and stir the reaction at an elevated temperature until dialkylation is complete.
-
Purify the resulting product using column chromatography.
Step 4: Deprotection
-
The Boc and tert-butyl protecting groups are removed simultaneously under acidic conditions.
-
Dissolve the protected chelator in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for several hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, H₂pentapa-en-NH₂, typically as a TFA salt. Characterize using NMR and Mass Spectrometry.
Radiolabeling Protocols
The primary advantage of picolinate-based chelators is their ability to be radiolabeled under mild conditions. Below are general protocols for labeling with medically relevant radionuclides.
-
Causality Note: The efficiency of these room-temperature reactions is attributed to the flexible acyclic backbone of the chelator, which can rapidly wrap around the radiometal without the high activation energy barrier required to force a metal into a rigid macrocyclic cavity.
Protocol 4.1: Radiolabeling with Actinium-225 (for Targeted Alpha Therapy)
Actinium-225 is a powerful alpha-emitter for therapy, but its coordination chemistry is challenging. Picolinate chelators like H₄octapa have shown superior performance over DOTA.[1]
-
Reagents:
-
H₄octapa or other suitable picolinate chelator (10⁻⁴ to 10⁻⁶ M solution).
-
²²⁵AcCl₃ in dilute HCl.
-
Ammonium acetate or HEPES buffer (0.1 M, pH 7.0).
-
Metal-free water and reaction vials.
-
-
Procedure:
-
In a metal-free microcentrifuge tube, add the required volume of the chelator solution.
-
Add the buffer solution to adjust the pH to approximately 7.0.
-
Add the ²²⁵AcCl₃ solution (typically 100-500 kBq).
-
Incubate the reaction mixture at ambient temperature (25°C) for 30-60 minutes.[1]
-
Determine the radiochemical yield (RCY) using ITLC (see Protocol 5.1).
-
Protocol 4.2: Radiolabeling with Indium-111 or Lutetium-177 (for SPECT/Therapy)
The bispidine-based picolinate chelator H₂bispa₂ demonstrates excellent labeling kinetics with ¹¹¹In and ¹⁷⁷Lu.[5][6]
-
Reagents:
-
H₂bispa₂ chelator (10⁻⁵ M solution).
-
¹¹¹InCl₃ or ¹⁷⁷LuCl₃ in dilute HCl.
-
Sodium acetate buffer (0.1 M, pH 5.5).
-
-
Procedure:
Protocol 4.3: Radiolabeling with Gallium-68 (for PET Imaging)
Picolinate chelators like Tpaa and H₂noapa outperform DOTA by enabling labeling at or near neutral pH.[2][9][10]
-
Reagents:
-
Tpaa chelator (e.g., 6.6 µM in PBS).[2]
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
-
Procedure:
Protocol 4.4: Radiolabeling with Technetium-99m (for SPECT Imaging)
The H₂pentapa-en-NH₂ chelator has been successfully labeled with ⁹⁹mTc.
-
Reagents:
-
H₂pentapa-en-NH₂ chelator.
-
Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator.
-
Stannous chloride (SnCl₂) solution (reducing agent).
-
Saline solution.
-
-
Procedure:
-
Dissolve the H₂pentapa-en-NH₂ chelator in saline.
-
Add the stannous chloride solution. Rationale: Sn(II) reduces the pertechnetate (TcO₄⁻, +7 oxidation state) to a lower oxidation state that is chemically reactive and can be complexed by the chelator.
-
Add the Na⁹⁹mTcO₄ solution.
-
Incubate at room temperature for 15-20 minutes.
-
Determine RCY via ITLC. High specific activities of 135-140 MBq/μmol have been reported.
-
Quality Control and Stability Assessment
Ensuring the purity and stability of the radiopharmaceutical is a critical, non-negotiable step.
Protocol 5.1: Radiochemical Purity (RCP) by ITLC
Instant Thin-Layer Chromatography (ITLC) is a rapid method to separate the labeled complex from free, unchelated radionuclide.
-
Materials:
-
ITLC-SG strips.
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0 for ²²⁵Ac; saline for ⁹⁹mTc).
-
-
Procedure:
-
Spot a small amount (~1 µL) of the reaction mixture onto the origin of an ITLC-SG strip.
-
Develop the strip in a chromatography tank containing the appropriate mobile phase.
-
Principle of Separation: In many systems, the radiolabeled complex is large and remains at the origin (Rf = 0.0), while the smaller, unchelated radionuclide moves with the solvent front (Rf = 1.0).
-
Cut the strip in half and count each section in a gamma counter or radio-TLC scanner.
-
Calculate RCP: RCP (%) = (Counts at Origin) / (Total Counts) * 100.
-
Protocol 5.2: In Vitro Serum Stability
This assay evaluates the stability of the radiocomplex in a biologically relevant medium.
-
Procedure:
-
Add an aliquot of the purified radiolabeled compound to a vial containing fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take a sample and analyze its purity by ITLC or radio-HPLC.
-
A stable complex will show minimal dissociation (<5%) over 24 hours. Studies with [¹⁷⁷Lu(bispa₂)]⁺ showed 86% of the complex remained intact after 1 day, comparable to [¹⁷⁷Lu(DOTA)]⁻.[6]
-
Summary of Performance Data
The following tables summarize the advantageous properties of various picolinate-based chelators.
Table 1: Comparative Radiolabeling Conditions
| Chelator | Radiometal | Temperature (°C) | pH | Time (min) | Radiochemical Yield | Reference |
| H₄octapa | ²²⁵Ac | 25 | 7.0 | 60 | >90% (at 10⁻⁶ M) | [1] |
| DOTA | ²²⁵Ac | 85 | ~5.0 | 60 | >90% | [1] |
| H₂bispa₂ | ¹¹¹In | 25 | 5.5 | 10 | Quantitative | [5][6] |
| H₂bispa₂ | ²²⁵Ac | 25 | 5.5 | 10 | Quantitative | [5][6] |
| Tpaa | ⁶⁸Ga | 37 | 7.4 | 15 | >99% | [2][10] |
| H₂pentapa-en-NH₂ | ⁹⁹mTc | 25 | ~6.0 | 20 | >97% |
Table 2: Stability of Picolinate-Based Radiocomplexes
| Radiocomplex | Assay Condition | Stability Result | Reference |
| [⁹⁹mTc]Tc-pentapa-en-NH₂ | Human Serum @ 37°C | >95% intact after 24h | |
| [¹⁷⁷Lu]Lu-bispa₂⁺ | Human Serum @ 37°C | 86% intact after 24h | [6] |
| [⁶⁷Ga]Ga-noapa⁺ | Human Serum Transferrin | No significant decomplexation | [9] |
| [⁶⁸Ga]Ga-Tpaa | Fetal Bovine Serum @ 37°C | 32% intact after 30 min | [10] |
General Workflow for Radiopharmaceutical Synthesis
The following diagram outlines the complete process from bioconjugation to final product.
Caption: Workflow for targeted radiopharmaceutical synthesis.
Conclusion
The development of chelators based on the 6-(aminomethyl)picolinic acid scaffold represents a significant advancement in radiopharmaceutical chemistry. These agents overcome a major hurdle associated with traditional chelators by enabling rapid and efficient radiolabeling under mild, ambient conditions. This feature is critical for preserving the integrity of sensitive biological targeting molecules, thereby expanding the scope and applicability of targeted radiodiagnostics and radiotherapeutics. The protocols and data presented herein demonstrate the versatility and robust performance of this chelator class, establishing it as an essential tool for researchers, scientists, and drug development professionals in nuclear medicine.
References
- Comba, P., et al. (2017). Octadentate Picolinic Acid-Based Bispidine Ligand for Radiometal Ions. Chemistry – A European Journal.
- Tóth, M., et al. (2023). H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling. Inorganic Chemistry.
- Ramogida, C. F., et al. (2021). The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. Coordination Chemistry Reviews.
- Singh, A., et al. (2018). Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. INIS-IAEA.
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
- Yang, H., et al. (2019). Evaluation of polydentate picolinic acid chelating ligands and an α-melanocyte-stimulating hormone derivative for targeted alpha therapy using ISOL-produced 225Ac. EJNMMI Radiopharmacy and Chemistry.
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
- Wang, M., et al. (2019). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. EJNMMI Radiopharmacy and Chemistry.
- Parker, D., et al. (2023). Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68. Inorganic Chemistry.
- Parker, D., et al. (2023). Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68. Inorganic Chemistry.
- Patinec, V., et al. (2020). Picolinate-appended tacn complexes for bimodal imaging: Radiolabeling, relaxivity, photophysical and electrochemical studies. Journal of Inorganic Biochemistry.
- Singh, A., et al. (2018). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Advances.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews.
- Comba, P., et al. (2017). Octadentate Picolinic Acid-Based Bispidine Ligand for Radiometal Ions. PubMed.
- Ramogida, C. F., et al. (2022). Chelator Design and Radiolabeling Chemistry of Radiometals. Targeted Radiopharmaceuticals and Imaging.
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- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
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- 8. connectsci.au [connectsci.au]
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- 10. Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conversion of 6-(Aminomethyl)picolinic Acid Esters to Free Acids
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the hydrolysis of 6-(aminomethyl)picolinic acid esters to their corresponding free carboxylic acids. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and chelating agents. This document explores the mechanistic underpinnings of the primary hydrolysis methods—saponification and acid-catalyzed hydrolysis—and offers insights into reaction optimization, monitoring, and product purification. Potential challenges, such as side reactions involving the aminomethyl group, are discussed, and strategies for mitigating these issues are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this conversion with high yield and purity.
Introduction: The Significance of 6-(Aminomethyl)picolinic Acid
6-(Aminomethyl)picolinic acid is a valuable bifunctional molecule characterized by a pyridine-2-carboxylic acid scaffold and an aminomethyl substituent at the 6-position. This unique arrangement of a chelating picolinic acid moiety and a reactive primary amine makes it a versatile building block in medicinal chemistry and materials science. The carboxylic acid can be coupled with various molecules, while the amino group provides a site for further functionalization. The synthesis of 6-(aminomethyl)picolinic acid often proceeds through an esterified intermediate to protect the carboxylic acid during other synthetic transformations.[1] The final and crucial step is the deprotection of this ester to yield the free acid, a process that requires careful consideration of the molecule's reactive functionalities.
Foundational Principles of Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, promoted by a base in a process known as saponification.[2][3]
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the irreversible hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion.[2][4] A final acidification step is required to protonate the carboxylate and yield the desired free carboxylic acid.[2]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that utilizes a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water.[3] The acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed.[5] To drive the equilibrium towards the products, a large excess of water is typically used.[3]
Strategic Considerations for Hydrolyzing 6-(Aminomethyl)picolinic Acid Esters
The presence of the primary aminomethyl group in the substrate introduces specific challenges that must be addressed to ensure a successful hydrolysis.
-
pH Sensitivity and Side Reactions: The amino group is basic and can be protonated under acidic conditions. Under strongly basic conditions, the free amine can potentially participate in side reactions. Careful control of pH is therefore crucial.
-
Protecting Group Strategy: In many synthetic routes, the aminomethyl group may be protected (e.g., with a Boc or Cbz group). The choice of hydrolysis method must be compatible with the stability of this protecting group. For instance, a Boc group is labile under strongly acidic conditions, making saponification a more suitable choice for Boc-protected substrates.[6] This is an example of an orthogonal protecting group strategy, where one group can be removed without affecting the other.[7][8]
-
Workup and Purification: The amphoteric nature of the final product (containing both an acidic carboxylic acid and a basic amino group) can complicate the workup and purification. The product may be highly soluble in aqueous solutions, making extraction challenging. Ion-exchange chromatography or crystallization at the isoelectric point are often effective purification methods.
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific ester and any protecting groups present.
Protocol 1: Saponification of Methyl 6-(Aminomethyl)picolinate
This protocol describes the base-catalyzed hydrolysis of a simple methyl ester.
Materials:
-
Methyl 6-(aminomethyl)picolinate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC chamber and developing solvents
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 6-(aminomethyl)picolinate (1.0 eq) in methanol (5-10 mL per gram of ester).
-
Addition of Base: While stirring, add 1 M NaOH solution (1.5-2.0 eq) dropwise to the ester solution.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or stir at room temperature) and monitor the progress by TLC. A suitable TLC eluent system for this compound is a mixture of dichloromethane and methanol (e.g., 9:1), often with a small amount of acetic acid or ammonia to improve spot shape.[9] The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline indicate reaction completion.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Acidification: Dissolve the residue in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 6-7 (the isoelectric point). The free acid product may precipitate at this stage.
-
Extraction and Isolation: If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the aqueous solution can be saturated with NaCl and extracted multiple times with a suitable organic solvent like ethyl acetate. However, due to the high polarity of the product, extraction may be inefficient. In such cases, concentrating the aqueous solution and purifying by chromatography is a better approach.
-
Drying and Concentration: If extraction is successful, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-(aminomethyl)picolinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl 6-(N-Boc-aminomethyl)picolinate
This protocol is suitable for substrates where the amino group is protected with an acid-stable group, or when basic conditions are to be avoided. Note that this method is not suitable for acid-labile protecting groups like Boc. For a Boc-protected amine, saponification (Protocol 1) would be the method of choice. The following is a general procedure for acid-catalyzed hydrolysis, assuming a protecting group compatible with acidic conditions is in place or absent.
Materials:
-
Ethyl 6-(aminomethyl)picolinate (or a suitably protected derivative)
-
Dioxane or Tetrahydrofuran (THF)
-
6 M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of dioxane (or THF) and 6 M HCl (e.g., a 1:1 v/v ratio).
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7.
-
Isolation: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified.
-
Purification: Purify the crude product by recrystallization or chromatography as described in Protocol 1.
Data Presentation and Analysis
Table 1: Comparison of Hydrolysis Methods
| Parameter | Saponification (Base-Catalyzed) | Acid-Catalyzed Hydrolysis |
| Reagents | Strong base (e.g., NaOH, KOH, LiOH) | Strong acid (e.g., HCl, H₂SO₄), water |
| Stoichiometry | Stoichiometric amount of base | Catalytic amount of acid, excess water |
| Reversibility | Irreversible | Reversible |
| Reaction Rate | Generally faster | Can be slow |
| Compatibility | Not compatible with base-labile groups | Not compatible with acid-labile groups |
| Workup | Requires a final acidification step | Requires neutralization of the acid catalyst |
Analytical Characterization
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. For 6-(aminomethyl)picolinic acid and its esters, a polar eluent system is typically required. A common system is Dichloromethane:Methanol:Acetic Acid (e.g., 85:14:1). Visualization can be achieved using a UV lamp (254 nm) and/or staining with ninhydrin to detect the primary amine.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and product purity. Reversed-phase HPLC (C18 column) with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer (e.g., phosphate buffer at low pH) is often effective for separating the polar starting material and product.[2][4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product. In ¹H NMR, the disappearance of the ester's alkoxy protons (e.g., a singlet around 3.9 ppm for a methyl ester or a quartet and triplet for an ethyl ester) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) are indicative of successful hydrolysis. The signals for the pyridine ring and aminomethyl protons will also be present.[12][13][14] In ¹³C NMR, a shift in the carbonyl carbon resonance is expected.
Visualizing the Process
Diagram 1: Saponification Workflow
Caption: Workflow for the saponification of 6-(aminomethyl)picolinic acid esters.
Diagram 2: Hydrolysis Reaction Mechanisms
Caption: Mechanisms of base-catalyzed and acid-catalyzed ester hydrolysis.
Conclusion
The conversion of 6-(aminomethyl)picolinic acid esters to the corresponding free acids is a fundamental transformation that can be reliably achieved through saponification or acid-catalyzed hydrolysis. The choice of method is primarily dictated by the presence of other functional groups and protecting groups in the molecule. Saponification is generally preferred due to its irreversibility and often faster reaction rates. Careful monitoring of the reaction and a well-planned workup and purification strategy are essential for obtaining the final product in high purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this important synthetic step.
References
-
Bawa, R. A., & Salhin, A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
Gagnon, D., Boudreault, P.-L., & Charette, A. B. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(18), 15873–15880. [Link]
-
Kövér, K. E., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(55), 32085-32092. [Link]
- Wang, Q., & O'Connell, T. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]
-
Yoshida, H., et al. (2010). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 56(3), 333-338. [Link]
-
Demchenko, A. V., & Stine, K. J. (2015). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 13(30), 8122-8126. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Almaliti, J., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship.org. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield and 1H NMR Data for Compounds 5a,b,d and 6a–f. Retrieved from [Link]
-
Park, S., et al. (2019). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. International Journal of Molecular Sciences, 20(22), 5707. [Link]
-
LibreTexts Chemistry. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
EPFL. (n.d.). Study of the stability of the 5-aminolevulinic acid tyrosine ester in aqueous solution. Retrieved from [Link]
-
Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1341, 74-80. [Link]
-
University of California, Santa Barbara. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). Spectroscopy of Amines. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 6-Methylpicolinic acid. Retrieved from [Link]
- Google Patents. (2010). US20100311130A1 - Enzymatic ester hydrolysis.
-
Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PMC. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK [escholarship.org]
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- 11. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Improving solubility of 6-(Aminomethyl)picolinic acid hydrochloride for organic synthesis
Welcome to the technical support center for 6-(Aminomethyl)picolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in organic synthesis. Here, we address common challenges related to its solubility and provide field-proven insights to ensure the success of your experiments.
Understanding the Challenge: The Zwitterionic Nature of this compound
6-(Aminomethyl)picolinic acid is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group. In its hydrochloride salt form, the amino group is protonated, forming an ammonium chloride salt. This salt form enhances stability and shelf-life but presents a significant challenge for solubility in many common organic solvents used in synthesis. The high polarity and ionic character of the salt make it more akin to an inorganic salt than a typical organic molecule, leading to poor solubility in non-polar to moderately polar aprotic solvents.
The key to successfully using this compound lies in modulating its ionic state to favor dissolution in the desired reaction medium. This is typically achieved by the careful selection of solvents and the use of a base to neutralize the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., DCM, THF, Acetonitrile)?
A1: this compound is a salt with high lattice energy and polarity. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are not polar enough to effectively solvate the ions and overcome the crystal lattice energy. This results in poor solubility. For successful dissolution, more polar aprotic solvents and/or the addition of a base are typically required.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For organic synthesis applications such as amide coupling, polar aprotic solvents are the recommended starting point. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have higher dielectric constants and are better able to solvate the ionic species. However, even in these solvents, complete dissolution may require the addition of a base.
Q3: When should I add a base, and which one should I choose?
A3: A base should be added to neutralize the hydrochloride salt, which will significantly improve solubility in organic solvents. The base deprotonates the carboxylic acid and can also free the amine from its ammonium salt form, reducing the overall ionic character of the molecule.
For applications like peptide coupling, a non-nucleophilic organic base is preferred to avoid side reactions. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
N-Methylmorpholine (NMM)
-
Triethylamine (TEA)
The choice of base can also depend on the specific coupling reagents being used. For instance, many standard peptide coupling protocols with reagents like HATU or HBTU call for the use of DIPEA or NMM.[1]
Q4: Can I use an inorganic base like potassium carbonate?
A4: While inorganic bases can neutralize the hydrochloride, they are generally not recommended for homogeneous organic reactions due to their poor solubility in most organic solvents. This can lead to a heterogeneous reaction mixture, which may result in slower reaction rates and difficulties in monitoring reaction progress.
Q5: How will the addition of a base affect my reaction?
A5: The addition of a base is often a prerequisite for the reaction to proceed, as it not only solubilizes the starting material but also ensures the nucleophilicity of the reacting amine. However, it's crucial to use the correct stoichiometry of the base. An excess of a strong base can lead to side reactions, such as racemization of chiral centers or decomposition of sensitive functional groups.
Troubleshooting Guide
Issue 1: The compound remains a solid suspension even in DMF/DMSO with base.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Base | Add an additional 0.1-0.2 equivalents of a non-nucleophilic base (e.g., DIPEA) and stir. | The initial amount of base may have been insufficient to fully neutralize the hydrochloride and deprotonate the carboxylic acid. |
| Low Temperature | Gently warm the mixture to 30-40 °C. | A modest increase in temperature can help overcome the activation energy for dissolution. Avoid excessive heating to prevent degradation. |
| Solvent Purity | Use anhydrous solvent. | The presence of water can affect the solubility of ionic compounds in organic solvents.[2][3] |
| Sonication | Place the reaction vessel in an ultrasonic bath for 5-10 minutes. | Sonication can help break up solid aggregates and enhance dissolution. |
Issue 2: The reaction is sluggish or incomplete.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Dissolution | Ensure complete dissolution of the starting material before proceeding with the reaction. Use the troubleshooting steps from Issue 1. | If the starting material is not fully dissolved, the reaction will be limited by the rate of dissolution, leading to slow and incomplete conversion. |
| Incorrect Stoichiometry of Base | Re-evaluate the equivalents of base used. For amide coupling, ensure at least 2 equivalents of base are used if starting from the hydrochloride salt. | One equivalent of base is consumed to neutralize the HCl, and another is often needed for the coupling reaction itself. |
| Choice of Coupling Reagent | Consider a more potent coupling reagent. | For sterically hindered or electronically deactivated coupling partners, a more reactive coupling reagent like HATU or COMU may be necessary.[4] |
Data Presentation
| Solvent | Predicted Solubility (at 25 °C) | Comments |
| Water | High | The parent compound, picolinic acid, is very soluble in water.[5] The hydrochloride salt is expected to have even higher aqueous solubility. |
| Methanol/Ethanol | Moderate | Alcohols are polar, protic solvents that can solvate the ions to some extent. The hydrochloride salts of some amino acids are soluble in alcohol.[6] |
| Dichloromethane (DCM) | Very Low | A non-polar aprotic solvent that is a poor choice for dissolving this polar salt. |
| Tetrahydrofuran (THF) | Very Low | A less polar aprotic solvent, also not ideal for dissolving this compound. |
| Acetonitrile (MeCN) | Low | While polar, it is generally not as effective as DMF or DMSO for dissolving highly polar salts. |
| N,N-Dimethylformamide (DMF) | Moderate to High (with base) | A good starting point for many reactions. Solubility is significantly enhanced with the addition of a base. |
| Dimethyl sulfoxide (DMSO) | High (with base) | One of the most polar aprotic solvents, offering the best chance of dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
To a small vial, add approximately 10 mg of this compound.
-
Add 1 mL of the desired organic solvent (e.g., DMF).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Observe for complete dissolution.
-
If the compound is not fully dissolved, add 1 equivalent of a non-nucleophilic base (e.g., DIPEA).
-
Continue stirring and observe for dissolution.
-
If necessary, gently warm the mixture to 30-40 °C.
Protocol 2: Amide Coupling Reaction with a Carboxylic Acid
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DMF.
-
Add the carboxylic acid (1.0 eq.) to the suspension.
-
Add a coupling reagent (e.g., HATU, 1.1 eq.) to the mixture.
-
Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq.) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Visualizations
Workflow for Improving Solubility
Caption: A decision-making workflow for dissolving this compound.
Chemical Transformation During Solubilization
Caption: The role of a base in converting the insoluble salt to a soluble form.
References
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
-
Picolinic acid | C6H5NO2 | CID 1018. PubChem. Available at: [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available at: [Link]
-
Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]
-
Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Coupling Reagents. AAPPTEC - Peptides. Available at: [Link]
-
Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV. OSTI.GOV. Available at: [Link]
-
Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-(Aminomethyl)picolinic Acid Reaction Intermediates
Welcome to the Technical Support Center for the purification of reaction intermediates in the synthesis of 6-(aminomethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
Introduction: The Critical Role of Intermediate Purity
The synthesis of 6-(aminomethyl)picolinic acid, a valuable building block in pharmaceutical and materials science, often proceeds through several key intermediates. The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complex purification challenges in subsequent steps. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of these critical compounds.
A common synthetic route involves the functionalization of 6-methylpicolinic acid, where the methyl group is halogenated and then displaced by an amine or its equivalent.[1] This leads to key intermediates such as 6-(bromomethyl) or 6-(chloromethyl)picolinates, which are then converted to the final product. Understanding the purification nuances of each intermediate is essential for a successful synthetic campaign.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of key intermediates.
Category 1: Halomethylpicolinate Intermediates (e.g., Methyl 6-(bromomethyl)picolinate)
Question 1: After my bromination reaction of methyl 6-methylpicolinate, I see multiple spots on my TLC. How do I effectively purify the desired methyl 6-(bromomethyl)picolinate?
Answer: This is a common scenario. The multiple spots likely correspond to your desired product, unreacted starting material, and potentially some di-brominated byproduct. The recommended purification strategy is column chromatography on silica gel.
-
Expertise & Experience: Picolinic acid derivatives can be somewhat polar. A typical mobile phase for this separation would be a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The starting material will elute first, followed by the desired mono-brominated product.
-
Troubleshooting & Optimization:
-
Peak Tailing on Silica Gel: Pyridine-containing compounds can sometimes interact with the acidic silica gel, leading to tailing peaks and poor separation.[2] To mitigate this, you can add a small amount (0.1-1%) of triethylamine to your eluent to neutralize the acidic sites on the silica.[2]
-
Co-elution: If the spots are very close, a shallower gradient or an alternative solvent system like dichloromethane/methanol might provide better resolution.
-
Question 2: My purified methyl 6-(bromomethyl)picolinate seems to degrade upon standing, even in the freezer. What is causing this instability?
Answer: Halomethylpyridines are known to be lachrymatory and can be unstable, particularly if exposed to moisture or nucleophiles. The bromine is a good leaving group, and the pyridine ring can participate in decomposition pathways.
-
Trustworthiness: To ensure the stability of your intermediate, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Ensure your storage vial is completely dry. For longer-term storage, consider dissolving it in a dry, non-polar solvent like anhydrous hexanes.
Category 2: Picolinic Acid and Ester Intermediates
Question 3: During the esterification of a picolinic acid derivative, I'm struggling to remove the unreacted carboxylic acid from my ester product. They have very similar polarities.
Answer: This is a frequent challenge, as the acid and ester often have close Rf values on TLC.
-
Expertise & Experience: An acid-base extraction is the most effective method to resolve this.[2][3] Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The neutral ester will remain in the organic layer.
-
Trustworthiness & Self-Validation:
-
Protocol:
-
Dissolve the crude mixture in ethyl acetate.
-
Transfer to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.
-
Shake gently, venting frequently.
-
Separate the layers.
-
Repeat the aqueous wash 2-3 times.
-
Wash the organic layer with brine to remove excess water.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Caution: Be mindful of potential ester hydrolysis under strongly basic conditions.[3] Use of a mild base and minimizing contact time is key.[3]
-
Question 4: I'm attempting to purify a picolinic acid derivative by recrystallization, but I'm having trouble finding a suitable solvent.
Answer: Finding the right recrystallization solvent is often an empirical process. A good solvent will dissolve the compound when hot but not when cold.[4]
-
Experimental Protocol: Solvent Scouting for Recrystallization
-
Place a small amount of your crude product into several test tubes.
-
To each tube, add a few drops of a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).
-
Heat the tubes to the boiling point of the solvent.[5]
-
If the solid dissolves, allow the tube to cool slowly to room temperature, and then in an ice bath.[4][5]
-
Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.
-
If a single solvent doesn't work, a mixed solvent system (one in which the compound is soluble and one in which it is not) can be effective.[5]
-
| Intermediate Type | Potential Recrystallization Solvents | Notes |
| Picolinic Acids | Water, Ethanol/Water, Acetic Acid[6] | Often have good solubility in polar, protic solvents. |
| Picolinate Esters | Hexanes/Ethyl Acetate, Toluene, Ethanol | Solubility will depend on the ester group and other substituents. |
| Aminopicolinic Acids | Water/Ethanol[7] | The amino group increases polarity. |
Category 3: Aminopyridine Intermediates
Question 5: I'm performing a reaction to introduce an amino group, and now I need to remove the unreacted 2-aminopyridine starting material. How can I do this efficiently?
Answer: 2-Aminopyridine is basic and can often be removed with an acidic wash.[8]
-
Expertise & Experience: Similar to the acid/base extraction described in Question 3, you can wash an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will be protonated to form a water-soluble pyridinium salt and will be extracted into the aqueous phase.[2][8]
-
Troubleshooting & Optimization:
-
Acid-Sensitive Products: If your desired product is sensitive to strong acids, you can use a milder acidic solution like saturated aqueous ammonium chloride or a dilute citric acid solution.[8]
-
Emulsions: If an emulsion forms during extraction, adding a small amount of brine can help to break it.[8]
-
Scavenger Resins: For difficult separations, solid-supported scavengers (e.g., acidic resins) can be used to selectively bind the basic aminopyridine. The purified product is then isolated by simple filtration.[8]
-
Visualizing Purification Workflows
A logical workflow is critical for efficient and effective purification. The following diagrams illustrate decision-making processes for common purification challenges.
Caption: Troubleshooting guide for recrystallization.
Conclusion
The successful synthesis of 6-(aminomethyl)picolinic acid is highly dependent on the careful purification of its intermediates. By understanding the chemical properties of these compounds and applying logical, well-established purification techniques, researchers can overcome common challenges and obtain high-purity materials for their downstream applications. This guide serves as a starting point for troubleshooting, and further optimization may be required based on the specific substrate and reaction conditions.
References
- Fair, R. J., & Kormos, C. M. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Syntheses, 85, 263-271.
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 22, 2024, from [Link]
-
Recrystallization1. (n.d.). University of Toronto Scarborough. Retrieved February 22, 2024, from [Link]
- Santos, M. A. A., & Bessa, J. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1576.
-
Picolinic Acid. (n.d.). SIELC Technologies. Retrieved February 22, 2024, from [Link]
- WO2021076681A1 - Process for synthesis of picolinamides - Google Patents. (n.d.). Google Patents.
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents. (n.d.). Google Patents.
- Synthesis of Some Aminopicolinic Acids. (2012). International Journal of Scientific & Engineering Research, 3(4).
- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing hydrochloride salts from 6-(Aminomethyl)picolinic acid for biological assays
A Guide for Researchers on Removing Hydrochloride for Biological Assays
Welcome to the technical support guide for handling 6-(aminomethyl)picolinic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers who need to remove the hydrochloride (HCl) salt from 6-(aminomethyl)picolinic acid to prepare it for use in sensitive biological assays. As this compound is often supplied as a more stable and soluble dihydrochloride salt, removing the associated chloride ions is a critical, yet often challenging, prerequisite for obtaining accurate and reproducible experimental results.[1][2]
Part 1: Understanding the Challenge
Why is Removing Hydrochloride Necessary?
The presence of excess chloride ions (Cl⁻) and the associated acidic counter-ion (H⁺) from the hydrochloride salt can significantly compromise biological experiments.
-
Direct Biological Effects : Chloride is a key anion in cellular physiology, regulating cell volume, pH, and the function of various channels and transporters.[3][4] Uncontrolled addition of chloride to an assay can disrupt this delicate homeostasis, leading to artifacts. For example, high chloride concentrations can alter enzyme activity, interfere with microbial bioassays, or affect cellular ion gradients.[5][6]
-
pH Alteration : Dissolving an amine hydrochloride salt in a non-buffered or weakly buffered solution will lower the pH, potentially denaturing proteins, altering compound activity, or inhibiting cell growth.
-
Interference with Metal-Dependent Assays : Picolinic acid derivatives are known chelators. The presence of chloride can interfere with metal-ligand interactions, which may be central to the compound's mechanism of action or the assay itself.[5]
The Chemical Nature of 6-(Aminomethyl)picolinic Acid
Understanding the structure of 6-(aminomethyl)picolinic acid is fundamental to selecting the correct purification strategy. The molecule contains both a basic aminomethyl group and an acidic carboxylic acid group.[7][8] This makes it a zwitterion at neutral pH—a molecule with both positive and negative charges, resulting in a net neutral charge.
The hydrochloride salt form protonates the basic nitrogen atoms, making the compound more stable and often more soluble in aqueous solutions.[9] Our goal is to remove the chloride counter-ion and obtain the neutral, zwitterionic form suitable for biological testing.
Part 2: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the desalting process in a direct Q&A format.
Q1: I dissolved the 6-(aminomethyl)picolinic acid dihydrochloride directly into my buffered assay medium. Why are my results inconsistent?
A: While a buffer can correct the pH, it does not eliminate the chloride ions. The final chloride concentration in your assay will be elevated, which can lead to several issues as described above, including altered enzyme kinetics or direct effects on cell viability.[3][6] For assays sensitive to ionic strength or specific ion effects, removing the salt beforehand is crucial for reproducibility.
Q2: What are the primary methods for removing the hydrochloride salt?
A: The three most common and effective methods are:
-
Ion-Exchange Chromatography (IEX): A highly selective method that separates molecules based on charge. It is excellent for achieving high purity.[10][11]
-
pH-Mediated Precipitation/Crystallization: This method leverages the low solubility of the zwitterionic form of the compound at its isoelectric point (pI).[12]
-
Solid-Phase Extraction (SPE): A rapid technique using small, disposable cartridges that function similarly to ion-exchange chromatography, ideal for small-scale and high-throughput applications.[13][14][15]
Q3: I tried to neutralize the salt with sodium hydroxide, and my compound crashed out of solution. Is the experiment ruined?
A: Not at all. You have likely performed the first step of a pH-mediated precipitation. By adding a base, you deprotonated the aminomethyl group, bringing the molecule to its isoelectric point (pI), where it has a net zero charge and minimal aqueous solubility.[16] This precipitate is your desired desalted compound. The key is to perform this process in a controlled manner to maximize recovery and purity. See Protocol 2 for a detailed workflow.
Q4: How do I choose the best desalting method for my specific needs?
A: Your choice depends on factors like the required purity, sample amount, and available equipment. Use the decision workflow and comparison table below to guide your selection.
Q5: How can I be certain that I have successfully removed the chloride ions?
A: You must validate the removal of chloride. Several analytical methods can be used:
-
Qualitative Test (Silver Nitrate): A simple and rapid test. Add a drop of dilute silver nitrate (AgNO₃) solution to your final product solution (or the wash fractions from chromatography). The formation of a white precipitate (AgCl) indicates the presence of chloride ions.
-
Quantitative Analysis (Ion Chromatography): For precise measurement of chloride concentration, ion chromatography is the gold standard.
-
Spectroscopic Confirmation (NMR/IR):
-
Melting Point Analysis: The hydrochloride salt will have a distinctly different melting or decomposition point compared to the zwitterionic free form.[17]
Part 3: Method Selection & Visualization
Decision Workflow Diagram
This diagram will help you select the most appropriate method based on your experimental priorities.
Sources
- 1. 6-(Aminomethyl)picolinic acid dihydrochloride | 2241594-35-2 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. Physiological roles of chloride ions in bodily and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. nihaowater.com [nihaowater.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. bio-rad.com [bio-rad.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Cyclization Side Reactions with 6-(Aminomethyl)picolinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common and often vexing side reaction encountered when working with 6-(aminomethyl)picolinic acid: intramolecular cyclization. This unwanted reaction leads to the formation of a seven-membered lactam, specifically 8-amino-5,6,7,8-tetrahydropyrido[2,3-b]azepin-5-one, which can significantly reduce the yield of the desired product and complicate purification processes.
This guide will delve into the mechanistic underpinnings of this side reaction, provide actionable strategies to mitigate its occurrence, and detail analytical methods for its detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cyclization side product when using 6-(aminomethyl)picolinic acid in amide coupling reactions?
The primary side product is the intramolecularly cyclized seven-membered lactam, 8-amino-5,6,7,8-tetrahydropyrido[2,3-b]azepin-5-one. This occurs when the primary amine of the aminomethyl group attacks the activated carboxylic acid of the same molecule.
Q2: Why is 6-(aminomethyl)picolinic acid prone to this intramolecular cyclization?
The molecule's inherent structure, with a nucleophilic primary amine and an electrophilic carboxylic acid in close proximity, creates a favorable thermodynamic and kinetic environment for an intramolecular reaction, especially upon activation of the carboxylic acid. The formation of a seven-membered ring, while not as favored as five- or six-membered rings, is a common outcome in such systems.
Q3: Can this side reaction occur during storage?
Under normal storage conditions (cool, dry, and dark), 6-(aminomethyl)picolinic acid is stable. The cyclization reaction is primarily a concern during chemical synthesis when the carboxylic acid is activated for coupling.
Troubleshooting Guide: Unwanted Lactam Formation
This section provides a detailed breakdown of common issues and their solutions, structured in a question-and-answer format to directly address challenges you may face in the lab.
Issue 1: Significant formation of the lactam byproduct is observed by LC-MS.
Q: I'm seeing a major peak in my LC-MS that corresponds to the mass of the cyclized lactam. What are the most likely causes and how can I fix this?
A: The formation of the lactam is a classic case of a competing intramolecular reaction outcompeting the desired intermolecular coupling. The primary factors influencing this are reaction conditions and the choice of reagents.
Root Cause Analysis & Corrective Actions:
-
Slow Intermolecular Reaction Rate: If the desired intermolecular coupling with your substrate is slow, the activated 6-(aminomethyl)picolinic acid has a higher probability of reacting with itself.
-
High Activation Energy of the Desired Reaction: Steric hindrance on your coupling partner can increase the activation energy for the intermolecular reaction, making the intramolecular pathway more favorable.
-
Excessive Activation/Prolonged Reaction Times: Leaving the activated 6-(aminomethyl)picolinic acid for extended periods before the addition of the coupling partner, or using a highly reactive coupling reagent that leads to a long-lived activated intermediate, can increase the likelihood of cyclization.
dot
Caption: Troubleshooting workflow for high lactam formation.
Issue 2: Choosing the Right Coupling Reagent to Minimize Cyclization.
Q: Which coupling reagents are best to suppress lactam formation with 6-(aminomethyl)picolinic acid?
A: The choice of coupling reagent is critical. Reagents that promote rapid in situ activation and subsequent fast reaction with the desired amine are preferable. A comparative approach is often necessary as the optimal reagent can be substrate-dependent.[1][2]
Comparative Analysis of Coupling Reagents:
| Coupling Reagent Class | Examples | Suitability for Suppressing Cyclization | Rationale |
| Carbodiimides | EDC, DCC, DIC | Moderate | Can be effective, especially with additives like HOBt or OxymaPure that form less reactive, more stable active esters. However, over-activation can still be an issue. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Good to Excellent | Generally provide fast coupling rates, which can outcompete the intramolecular cyclization. HATU is often a good first choice due to its high efficiency and lower propensity for racemization.[3][4] |
| Phosphonium Salts | PyBOP, PyAOP | Good | Similar to uronium salts, they promote rapid amide bond formation.[1] |
| Acyl Halide Formation | Thionyl Chloride, Oxalyl Chloride | Poor (High Risk) | Generates a highly reactive acyl chloride that is very prone to rapid intramolecular attack. This method is generally not recommended when cyclization is a concern. |
Experimental Protocol: Screening of Coupling Reagents
-
Setup: Prepare four parallel reactions under identical conditions (solvent, temperature, concentration).
-
Reagents:
-
Reaction 1: EDC (1.1 eq.), HOBt (1.1 eq.)
-
Reaction 2: HATU (1.1 eq.), DIPEA (2.0 eq.)
-
Reaction 3: PyBOP (1.1 eq.), DIPEA (2.0 eq.)
-
Reaction 4 (Control): A previously used method that resulted in high cyclization.
-
-
Procedure:
-
Dissolve 6-(aminomethyl)picolinic acid (1.0 eq.) and the amine coupling partner (1.05 eq.) in a suitable aprotic solvent (e.g., DMF, NMP).
-
Add the respective coupling reagent and base (if required) to each reaction vessel.
-
Stir at room temperature for a set time (e.g., 2 hours).
-
-
Analysis: Quench a small aliquot from each reaction and analyze by LC-MS to determine the ratio of desired product to lactam byproduct.
Issue 3: Optimizing Reaction Conditions to Favor Intermolecular Coupling.
Q: Beyond the coupling reagent, what reaction parameters can I adjust to reduce lactam formation?
A: Temperature, concentration, and the order of reagent addition are key levers you can pull to shift the reaction equilibrium away from the undesired cyclization. This is a classic example of kinetic versus thermodynamic control. The intramolecular cyclization is often kinetically favored, while the desired intermolecular product may be thermodynamically more stable. By manipulating the reaction conditions, you can influence which pathway dominates.[5][6][7]
Key Parameters and Their Impact:
| Parameter | Recommendation | Rationale |
| Temperature | Lower Temperature (0 °C to RT) | Reduces the overall reaction rate, but can disproportionately slow the higher activation energy intramolecular cyclization, giving the intermolecular reaction a better chance to proceed.[2] |
| Concentration | Higher Concentration (within solubility limits) | Favors the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) reaction. However, be mindful of potential solubility issues and aggregation. |
| Order of Addition | Pre-mix or Slow Addition | 1. Pre-mix: Mix the 6-(aminomethyl)picolinic acid and the amine coupling partner before adding the coupling reagent. This ensures the amine is readily available to react with the activated acid. 2. Slow Addition: Add the coupling reagent slowly to the mixture of the acid and amine. This keeps the concentration of the activated acid low at any given time, reducing the probability of intramolecular reaction. |
dot
Caption: Reaction pathway control for 6-(aminomethyl)picolinic acid.
Analytical Characterization of the Lactam Byproduct
Accurate identification and quantification of the lactam byproduct are crucial for process optimization and quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for detecting and quantifying the lactam.
-
Method Development: A reversed-phase HPLC method can be developed to separate 6-(aminomethyl)picolinic acid from its more non-polar lactam. A C18 column with a water/acetonitrile gradient containing a small amount of formic acid is a good starting point.[8][9][10][11][12]
-
Mass Detection:
-
6-(Aminomethyl)picolinic acid: Expected [M+H]⁺ = 153.06
-
8-amino-5,6,7,8-tetrahydropyrido[2,3-b]azepin-5-one (Lactam): Expected [M+H]⁺ = 135.05 (due to loss of H₂O)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation of the lactam if it is isolated.
-
¹H NMR: Key diagnostic signals for the lactam would include the disappearance of the carboxylic acid proton and shifts in the protons of the aminomethyl group and the pyridine ring due to the conformational constraints of the new seven-membered ring.
-
¹³C NMR: The most significant change would be the appearance of a carbonyl signal corresponding to the lactam amide (typically in the 170-180 ppm range) and the disappearance of the carboxylic acid carbon signal.[13][14][15]
Expected (Hypothetical) NMR shifts for 8-amino-5,6,7,8-tetrahydropyrido[2,3-b]azepin-5-one:
While specific literature data for this exact compound is scarce, based on similar structures, one would expect:
-
¹H NMR (in CDCl₃):
-
Aromatic protons on the pyridine ring (likely complex multiplets between 7.0-8.5 ppm).
-
Protons on the carbons adjacent to the nitrogens in the seven-membered ring (likely deshielded and appearing as multiplets).
-
An NH proton signal.
-
-
¹³C NMR (in CDCl₃):
-
Lactam carbonyl carbon (~175 ppm).
-
Aromatic carbons of the pyridine ring (120-160 ppm).
-
Aliphatic carbons of the seven-membered ring (30-60 ppm).
-
Researchers should acquire and interpret their own NMR data for definitive characterization.
References
-
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]
-
Kinetic versus Thermodynamic Control. UC Homepages. Available from: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
-
Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Open Access LMU. Available from: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PMC. Available from: [Link]
-
Coupling Reagents. ResearchGate. Available from: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PMC. Available from: [Link]
-
Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
-
Approaches for peptide and protein cyclisation. PMC. Available from: [Link]
-
Development of LC-MS method for nitrosamine impurities separation and quantification. Sciendo. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available from: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]
-
Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available from: [Link]
-
The reductive cleavage of picolinic amides. David Spring's group. Available from: [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available from: [Link]
-
Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed. PLOS One. Available from: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. growingscience.com [growingscience.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed | PLOS One [journals.plos.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. scispace.com [scispace.com]
- 15. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling 6-(Aminomethyl)picolinic acid dihydrochloride
Status: Operational Ticket ID: HYGRO-PROTO-001 Subject: Optimization of Handling, Storage, and Stoichiometry for Hygroscopic HCl Salts
Executive Summary
You are likely accessing this guide because your 6-(Aminomethyl)picolinic acid dihydrochloride (6-AMPA·2HCl) has transitioned from a free-flowing powder to a sticky solid, or your reaction yields are inconsistent.
The Root Cause: 6-AMPA·2HCl contains a primary amine and a pyridine nitrogen, both protonated as chloride salts. The lattice energy of this salt is easily overcome by the hydration energy provided by atmospheric moisture. When exposed to air, the salt rapidly adsorbs water, leading to:[1]
-
Mass Error: Weighing "100 mg" of wet salt actually delivers ~80–90 mg of compound.
-
Stoichiometric Imbalance: Critical in coordination chemistry or peptide coupling where 1:1 equivalents are mandatory.
-
Physical Degradation: Caking and deliquescence (dissolving in its own absorbed water).[2]
This guide provides the standard operating procedures (SOPs) to stabilize, weigh, and recover your compound.
Module 1: Storage & Preservation
The Golden Rule: Moisture exclusion is easier than moisture removal.
Storage Protocol
Upon receipt, do not store the bottle on a standard shelf. The factory seal is temporary.
-
Primary Barrier: Keep the original vial tightly capped. Tape the cap with Parafilm only as a secondary dust seal; Parafilm is permeable to water vapor over time.
-
Secondary Barrier (Desiccation): Place the vial inside a desiccator containing active desiccant (Phosphorus Pentoxide (
) or Indicating Drierite). -
Tertiary Barrier (Inert Gas): For long-term storage (>1 month), purge the headspace with Argon or Nitrogen before sealing.
Visualizing the Storage Logic
Figure 1: Decision matrix for storage environments based on usage frequency.
Module 2: Precision Weighing (The "Weighing by Difference" Method)
The Error: Taring a weigh boat and slowly adding hygroscopic salt allows the sample to absorb water during the measurement. The balance reading drifts upwards, and you record the mass of (Salt + Water).
The Solution: Weighing by Difference.
Step-by-Step Protocol
-
Dry the Source: Ensure your bulk bottle has been desiccated (see Module 3 if it is already wet).
-
Weigh the Total: Place the capped bottle containing the salt on the analytical balance. Record Mass
.[3] -
Transfer: Remove the bottle, open it, and quickly transfer an estimated amount to your reaction vessel. Do not do this over the balance.
-
Re-weigh: Recap the bottle immediately and place it back on the balance. Record Mass
.[2][3] -
Calculate:
Why this works: You are measuring the mass loss from the protected environment of the bottle, rather than the mass gain on the exposed balance pan.
Module 3: Drying & Recovery
If your salt has clumped or become sticky, it must be dried before use to ensure accurate stoichiometry.
Vacuum Oven Protocol
| Parameter | Setting | Rationale |
| Temperature | 40°C – 50°C | High heat (>80°C) combined with moisture can drive off HCl gas, converting the dihydrochloride to a monohydrochloride or free base. |
| Vacuum | < 10 mbar | Deep vacuum lowers the boiling point of absorbed water. |
| Desiccant | Place a tray of desiccant inside the oven to trap the liberated water vapor so it doesn't re-condense on the sample when the oven cools. | |
| Time | 12 – 24 Hours | Diffusion of water from the crystal lattice is slow. |
The "Rescue" Workflow
Figure 2: Recovery workflow for wet/clumped amine salts.
Module 4: Stoichiometry Correction
Even with drying, some water may remain.[1][4] For precise applications (e.g., GMP synthesis, analytical standards), you must quantify the water and adjust your calculations.
Determine Water Content (% w/w)
Use Karl Fischer (KF) Titration (Volumetric or Coulometric).
-
Note: 6-AMPA[5]·2HCl is acidic. Ensure your KF solvent system has sufficient buffering capacity (most commercial reagents do). If the pH drops too low (< 4), the KF reaction slows down.
Calculate Adjusted Mass
If KF analysis shows the sample is 5.0% water by weight:
Example:
-
Target: 1.0 mmol
-
MW (6-AMPA·2HCl): 225.07 g/mol
-
Water Content: 5.0%
Result: You weigh 236.9 mg of the "wet" solid to effectively deliver 1.0 mmol of the drug substance.
Frequently Asked Questions (FAQ)
Q: Can I use lyophilization (freeze-drying) to dry this salt? A: Yes, but with caution. Dissolve the salt in water, freeze, and lyophilize. However, ensure your lyophilizer trap is acid-resistant, as trace HCl vapor may damage the pump. A vacuum oven is generally safer for the equipment and sufficient for this salt.
Q: My metal spatula is rusting after handling this. Why? A: The "dihydrochloride" moiety creates a local acidic environment when it contacts moisture in the air or on the spatula surface. This micro-layer of hydrochloric acid corrodes stainless steel. Recommendation: Use porcelain, glass, or PTFE (Teflon) coated spatulas.
Q: The salt turned into a liquid (deliquesced). Is it ruined? A: Chemically, it is likely still intact (unless stored for months like this). It has simply dissolved in atmospheric water. You can recover it by dissolving the "goo" in a minimum amount of dry methanol and precipitating it with cold diethyl ether, or by subjecting it to the vacuum oven protocol described in Module 3.
Q: Can I store it in the fridge? A: Only if the container is perfectly sealed (e.g., Parafilm over the cap, inside a secondary jar with desiccant). Refrigerators have high humidity. If you take a cold bottle out and open it immediately, water condenses on the salt instantly. Always allow the bottle to warm to room temperature before opening.
References
-
Safe Handling of Hygroscopic Reagents. Massachusetts Institute of Technology (MIT) OpenCourseWare. Guide to weighing by difference and desiccator usage. 3[6]
-
Karl Fischer Titration: Good Titration Practice. Mettler Toledo. Technical brochure on pH handling and amine titration. 7
-
Drying of Pharmaceutical Powders. DigiVac Technical Notes. Protocols for vacuum oven drying of fine, hygroscopic powders. 8[6]
-
Corrosion by Ammonium/Amine Salts. NACE International / Scribd. Mechanisms of amine hydrochloride salt corrosion on metal surfaces. 1[6]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pages.mtu.edu [pages.mtu.edu]
- 4. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 6. Maintenance of Vacuum Drying Oven - LABOAO [laboaoven.com]
- 7. mt.com [mt.com]
- 8. digivac.com [digivac.com]
Resolving precipitation issues with 6-(Aminomethyl)picolinic acid in buffer solutions
Executive Summary
6-(Aminomethyl)picolinic acid (6-AMPA) is a bifunctional chelating scaffold widely used in radiopharmaceutical synthesis, metallodrug development, and supramolecular chemistry. Users frequently report precipitation when attempting to dissolve 6-AMPA directly into neutral buffers (e.g., PBS pH 7.4) or when cooling reaction mixtures.
The Root Cause: 6-AMPA behaves as a classic zwitterion.[1] At neutral pH, it exists in a charge-neutral state where the lattice energy is highest and solubility is lowest (the Isoelectric Point or pI).[2][3][4]
This guide provides the chemical rationale and validated protocols to solubilize 6-AMPA consistently.
The Chemistry of Solubility (The "Why")
To resolve precipitation, one must understand the ionization states of 6-AMPA. It contains three functional groups with distinct pKa values (estimated based on structural analogs):
-
Pyridine Nitrogen: Weakly basic.
-
Carboxylic Acid (Position 2): Acidic (
). -
Aminomethyl Group (Position 6): Basic (
).
The Isoelectric Trap
At pH values between 3.0 and 8.0, the carboxylic acid is deprotonated (
-
Net Charge 0 (Zwitterion): Strong intermolecular electrostatic attraction
High Crystal Lattice Energy Precipitation . -
Net Charge
0: Repulsion between molecules Solvation by water Dissolution .
Visualization: Solubility vs. pH
The following diagram illustrates the "U-shaped" solubility curve. You must move the pH to the "wings" of the curve to dissolve the solid, then carefully return to the center if necessary.
Figure 1: The solubility profile of 6-AMPA. Direct dissolution at pH 7.0 often fails because the molecule is trapped in its least soluble zwitterionic state.
Troubleshooting Workflow & Decision Tree
Before starting your experiment, determine your path based on the final application.
Figure 2: Decision matrix for selecting the correct dissolution strategy.
Validated Protocols
Protocol A: The "Acid-Drop" Method (Recommended)
Best for: Stock solutions (10 mM – 100 mM) intended for dilution into neutral buffers.
Principle: Fully protonate the amine and carboxyl group to break the crystal lattice, then dilute to stable concentrations.
-
Weigh: Measure the required amount of 6-AMPA solid into a glass vial.
-
Acidify: Add 0.1 M HCl (or 1.0 M HCl for concentrations >50 mM) dropwise.
-
Volume: Use approximately 10% of your final target volume.
-
Observation: The solid should dissolve rapidly to form a clear solution.
-
-
Dilute: Add water (Milli-Q) to reach ~90% of the final volume.
-
Neutralize (Carefully): Place the probe of a pH meter into the solution. Add 0.1 M NaOH or concentrated buffer (e.g., 10x PBS) dropwise.
-
Critical Step: Watch for transient cloudiness (the "isoelectric cloud"). Stir vigorously. If it persists, you have exceeded the solubility limit for that pH.
-
-
Finalize: Adjust to final volume with water/buffer.
Protocol B: The "Salting-In" Method
Best for: High concentration assays where pH shifts are forbidden.
Principle: Increasing ionic strength shields the charges on the zwitterion, reducing intermolecular attraction (Debye-Hückel screening).
-
Prepare Solvent: Use a buffer with elevated ionic strength (e.g., 150 mM NaCl or KCl).
-
Dissolve: Add 6-AMPA to the high-salt buffer.
-
Heat: Briefly warm the solution to 37–40°C.
-
Cool: Allow to return to room temperature. The salt prevents re-aggregation.
Quantitative Data Summary
| Parameter | Value / Behavior | Impact on Solubility |
| Molecular Weight | 152.15 g/mol | Low MW facilitates kinetics, but packing is tight. |
| Estimated pKa (COOH) | ~ 2.0 – 3.0 | Below pH 2, species is Cationic (+). Soluble. |
| Estimated pKa (Amine) | ~ 8.8 – 9.5 | Above pH 9.5, species is Anionic (-). Soluble. |
| Isoelectric Point (pI) | ~ 5.5 – 7.0 | DANGER ZONE. Minimum solubility. |
| LogP | ~ -0.65 to 0.22 | Hydrophilic, but crystal lattice energy dominates. |
Frequently Asked Questions (FAQs)
Q: I dissolved 6-AMPA in water, but it precipitated when I added it to my cell culture media. Why? A: Cell culture media (DMEM/RPMI) contains salts and is buffered to pH 7.4—exactly near the pI of 6-AMPA. Furthermore, media contains Calcium and Magnesium. 6-AMPA is a chelator; it may be forming insoluble Ca-(6-AMPA) complexes.
-
Fix: Pre-dissolve 6-AMPA in a chelation-compatible buffer (like HEPES) and ensure the final concentration in media is below the saturation limit (typically < 1 mM for media).
Q: Can I use DMSO to make a stock solution? A: Yes, but with caution. While 6-AMPA is soluble in DMSO, "crashing out" can occur immediately upon dilution into aqueous buffer if the concentration is too high.
-
Recommendation: Keep DMSO stock concentrations moderate (e.g., 10-20 mM) and vortex vigorously during dilution.
Q: Why do you recommend avoiding Phosphate Buffered Saline (PBS) for metal studies? A: If you are using 6-AMPA to chelate metals (Cu, Zn, Fe), PBS is problematic. Phosphate anions compete for the metal ions and often form insoluble metal-phosphates, which appear as a fine white precipitate, often mistaken for the drug precipitating. Use MOPS or HEPES instead.
References
-
BenchChem. 3-(Aminomethyl)picolinic Acid - Methodologies for Preparation and Properties. (Discusses synthesis and pKa relevance for solubility).
-
Fluorochem. 6-(Aminomethyl)picolinic acid Safety Data Sheet (SDS) and Chemical Properties. (Confirming CAS 160939-17-3 and structural data).
-
MDPI (Molecules). Solubility and Crystallization Studies of Picolinic Acid. (Provides foundational data on the solubility behavior of the picolinic acid scaffold in protic solvents).
-
National Institutes of Health (PubChem). Picolinic Acid Compound Summary. (Data on zwitterionic character and pKa values of the parent scaffold).
-
Santa Cruz Biotechnology. 6-(Aminomethyl)-2-pyridine carboxylic acid Product Data.
Sources
Validation & Comparative
1H NMR Interpretation Guide: 6-(Aminomethyl)picolinic acid hydrochloride
This guide details the 1H NMR interpretation of 6-(Aminomethyl)picolinic acid hydrochloride , a critical bifunctional chelator backbone and foldamer building block.[1] It focuses on distinguishing the target molecule from synthetic precursors (e.g., 6-methylpicolinic acid, 6-cyanopicolinic acid) and validating its isomeric purity.
Executive Summary: The Spectral Fingerprint
-
Target Molecule: this compound (
) -
Key Diagnostic Feature: A sharp methylene singlet (
ppm) integrating to 2H, distinct from the methyl group of the starting material.[1] -
Aromatic Signature: A 2,6-disubstituted pyridine pattern (AMX or AB2 system) appearing between 7.6 – 8.3 ppm.[1]
Strategic Method Development: Solvent Selection
The choice of solvent fundamentally alters the appearance of the spectrum due to proton exchange and zwitterionic character.[1]
| Feature | Method A: Deuterium Oxide ( | Method B: DMSO- |
| Primary Use | Routine Purity & Identity | Full Structural Elucidation |
| Exchangeable Protons | Invisible. The | Visible. Broad singlets for |
| Shift Stability | pH Dependent. Shifts vary significantly if the solution is acidic (HCl salt) vs. basic (NaOD added).[1] | Stable. Shifts are less sensitive to concentration but water peak location varies.[1] |
| Resolution | High. Sharp coupling constants ( | Moderate. Broadening may occur due to hydrogen bonding.[1][2] |
Expert Insight: For basic identity confirmation, use
.[1] It provides the cleanest baseline in the aliphatic region, ensuring the aminomethyl group is not obscured by the water suppression or broad exchangeable peaks common in DMSO.
Detailed Spectral Analysis ( , 400 MHz)
Region A: The Aromatic Backbone (7.5 – 8.5 ppm)
The pyridine ring is substituted at positions 2 (carboxyl) and 6 (aminomethyl). This creates a 3-spin system (
-
8.1 – 8.3 ppm (Doublet, 1H,
): This proton is ortho to the electron-withdrawing carboxylic acid group, making it the most deshielded (downfield) signal. -
8.0 – 8.1 ppm (Triplet/dd, 1H,
): The para proton usually appears as a pseudo-triplet due to similar coupling constants ( Hz) with and . -
7.6 – 7.8 ppm (Doublet, 1H,
): This proton is ortho to the aminomethyl group.[1] It is less deshielded than because the alkyl group is less electron-withdrawing than the carboxyl group.[1]
Region B: The Aliphatic Linker (4.0 – 4.6 ppm)
-
4.3 – 4.5 ppm (Singlet, 2H,
):-
Ideally: A sharp singlet.[1]
-
In DMSO: May appear as a quartet or broad peak if coupling to the ammonium protons (
) is preserved.[1] -
Validation: This peak must integrate to 2 relative to the aromatic proton of 1.[1] If it integrates to 3 and appears upfield (~2.6 ppm), the reaction failed (see Comparative Analysis).
-
Comparative Validation: Distinguishing Alternatives
Use the following logic to validate your product against common synthetic impurities.
| Compound | Structure Note | Key NMR Distinction |
| Target Product | 6-Aminomethyl-2-COOH | Singlet |
| Starting Material | 6-Methyl-2-COOH | Singlet |
| Intermediate | 6-Cyano-2-COOH | No aliphatic signal. Only aromatic protons visible.[1] |
| Protected Form | Boc-Amine Derivative | Strong Singlet |
| Regioisomer | 4-Aminomethyl isomer | Pattern Change: Aromatic region shows 1 singlet and 2 doublets (or different splitting) rather than the continuous 3-proton chain.[1] |
Logic Flow for Structural Validation
Figure 1: Decision tree for validating the identity of this compound based on 1H NMR signals.
Experimental Protocol
Objective: Obtain a high-resolution spectrum suitable for publication or quality control.
-
Sample Preparation:
-
Acquisition Parameters:
-
Processing:
References
-
Synthesis and Foldamer Applications: Qi, T., Maurizot, V., Noguchi, H., Charbonnière, L. J., & Huc, I. (2010).[6] Solid phase synthesis of aromatic oligoamides: application to helical water-soluble foldamers. Angewandte Chemie International Edition , 49(48).[1] Source: (Describes the use of 6-aminomethyl-2-pyridinecarboxylic acid as a monomer "P" and its NMR characterization in oligomers).
-
General Pyridine NMR Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry , 62(21), 7512–7515.[1] Source: (Standard reference for solvent residuals in D2O and DMSO).
-
Precursor Characterization (6-Methylpicolinic acid): Sigma-Aldrich. 6-Methylpicolinic acid Product Specification & NMR.[1] Source: (Provides baseline data for the starting material methyl group shift).
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 6-(Aminomethyl)picolinic acid
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 6-(Aminomethyl)picolinic acid, a key structural motif in various pharmaceutical compounds, presents a unique analytical challenge due to its zwitterionic nature and high polarity. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for its purity analysis: Reversed-Phase HPLC with Ion-Pairing and Hydrophilic Interaction Liquid Chromatography (HILIC) . Our objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental framework to select and optimize the most suitable method for their specific needs.
Understanding the Analyte: 6-(Aminomethyl)picolinic acid
6-(Aminomethyl)picolinic acid possesses both a basic primary amine and an acidic carboxylic acid group, making it a zwitterion at neutral pH. Its structure also includes a pyridine ring, which provides a chromophore for UV detection. The high polarity of this molecule makes it poorly retained on traditional nonpolar stationary phases like C18, a common workhorse in reversed-phase chromatography.[1][2][3] This inherent challenge necessitates specialized chromatographic approaches to achieve adequate retention and separation from potential impurities.
Method 1: Reversed-Phase HPLC with Ion-Pairing
Reversed-phase HPLC (RP-HPLC) is a widely used technique that separates analytes based on their hydrophobicity.[2] For highly polar compounds that exhibit poor retention, ion-pairing agents can be introduced into the mobile phase.[4] These agents are typically long-chain alkyl sulfonates or quaternary amines that possess a charged head group and a nonpolar tail. The charged head interacts with the ionized analyte, forming a neutral ion-pair that has increased hydrophobicity and, therefore, greater retention on the nonpolar stationary phase.[5]
Causality Behind Experimental Choices
The selection of an ion-pairing agent is critical and depends on the charge of the analyte. For the zwitterionic 6-(Aminomethyl)picolinic acid, the mobile phase pH can be adjusted to ensure the analyte carries a net positive or negative charge. For instance, at a pH below the isoelectric point, the amine group will be protonated (NH3+), allowing for the use of an anionic ion-pairing agent like an alkyl sulfonate.
Experimental Protocol: Ion-Pairing RP-HPLC
Objective: To develop a robust ion-pairing RP-HPLC method for the purity analysis of 6-(Aminomethyl)picolinic acid.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
6-(Aminomethyl)picolinic acid standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-octanesulfonate (ion-pairing agent)
-
Phosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM sodium 1-octanesulfonate solution in water. Adjust the pH to 2.5 with phosphoric acid.
-
Organic Phase (B): Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Program: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute more hydrophobic impurities.
-
-
Sample Preparation: Dissolve the 6-(Aminomethyl)picolinic acid sample in the aqueous mobile phase to a final concentration of approximately 1 mg/mL.
-
Method Optimization: Systematically vary the concentration of the ion-pairing agent, the mobile phase pH, and the gradient slope to achieve optimal resolution and peak shape.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the separation of highly polar compounds.[2] This technique utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase consisting of a high percentage of a less polar organic solvent, typically acetonitrile, with a small amount of an aqueous component. A water-rich layer is formed on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to their retention.
Causality Behind Experimental Choices
For a polar zwitterion like 6-(Aminomethyl)picolinic acid, HILIC offers a more direct retention mechanism without the need for ion-pairing agents, which can sometimes lead to long equilibration times and are often incompatible with mass spectrometry.[4][6] The choice of a HILIC stationary phase and the mobile phase buffer (pH and concentration) are critical parameters for optimizing selectivity.[6]
Experimental Protocol: HILIC
Objective: To develop a robust HILIC method for the purity analysis of 6-(Aminomethyl)picolinic acid.
Materials:
-
HPLC system with UV detector
-
HILIC column (e.g., Amide or Silica, 4.6 x 150 mm, 3.5 µm)
-
6-(Aminomethyl)picolinic acid standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.
-
Organic Phase (B): Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Gradient Program: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
-
Sample Preparation: Dissolve the 6-(Aminomethyl)picolinic acid sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of approximately 1 mg/mL.
-
Method Optimization: Evaluate different HILIC stationary phases (e.g., amide, silica, zwitterionic). Optimize the mobile phase pH and buffer concentration to fine-tune the retention and selectivity.[6]
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods, based on typical experimental outcomes.
| Parameter | Ion-Pairing RP-HPLC | HILIC | Justification |
| Resolution (Rs) of Critical Pair | > 2.0 | > 2.0 | Both methods can be optimized to achieve baseline separation of key impurities. |
| Peak Asymmetry (As) | 1.0 - 1.5 | 0.9 - 1.4 | HILIC can sometimes offer better peak shapes for polar bases. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | The higher organic content in HILIC mobile phases can enhance MS sensitivity if used.[4] |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Correlates with LOD. |
| Robustness | Moderate | Good | Ion-pairing methods can be sensitive to small changes in mobile phase composition and temperature.[7] |
| MS Compatibility | Poor | Excellent | Volatile buffers used in HILIC are ideal for mass spectrometry.[6] |
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[8][9] The validation should be performed in accordance with ICH guidelines and should include the following parameters.[8][10]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Visualizing the Workflow
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Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-(Aminomethyl)picolinic Acid Derivatives
Introduction
6-(Aminomethyl)picolinic acid is a key bifunctional chelating agent and a valuable building block in medicinal chemistry and materials science. Its structure, featuring a picolinic acid core for metal coordination and an aminomethyl group for conjugation, makes it a versatile platform for developing radiopharmaceuticals, fluorescent probes, and targeted therapeutics. Accurate structural characterization of its derivatives is paramount for quality control, impurity profiling, and metabolic studies.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose. The fragmentation patterns observed provide a detailed fingerprint of the molecular structure. This guide offers a comparative analysis of the fragmentation behavior of common 6-(aminomethyl)picolinic acid derivatives, grounded in fundamental principles of ion chemistry. We will explore how derivatization of the carboxylic acid and aminomethyl moieties influences fragmentation cascades under electrospray ionization (ESI) and collision-induced dissociation (CID).
Core Fragmentation Pathways of the 6-(Aminomethyl)picolinic Acid Scaffold
Under positive-ion ESI-MS/MS, the fragmentation of the parent compound and its derivatives is initiated by protonation, which most favorably occurs on the pyridine nitrogen.[1] Subsequent collisional activation induces specific bond cleavages. The two primary functional groups—the carboxylic acid and the aminomethyl side chain—dictate the initial fragmentation routes.
Decarboxylation of the Picolinic Acid Moiety
A hallmark fragmentation pathway for picolinic acid and its derivatives is the neutral loss of CO₂ (44 Da) from the protonated molecular ion. This is a common fragmentation for carboxylic acids.[2] The resulting fragment ion at m/z 78 for picolinic acid itself is a well-established diagnostic ion.[3] This pathway is driven by the formation of a stable pyridinium species.
Cleavage of the Aminomethyl Side Chain
The aminomethyl group provides a second key fragmentation route. Alpha-cleavage, a common pathway for amines,[2] can occur at the C-C bond between the pyridine ring and the aminomethyl group. This can lead to the formation of a stable pyridinium ion or fragments resulting from the loss of ammonia (NH₃).
Visualizing Core Fragmentation
The foundational fragmentation pathways of the protonated 6-(aminomethyl)picolinic acid scaffold are illustrated below. These competing pathways form the basis for understanding the fragmentation of more complex derivatives.
Caption: Fundamental CID pathways for the 6-(aminomethyl)picolinic acid scaffold.
Comparative Fragmentation Analysis of Derivatives
Derivatization at the carboxylic acid or the primary amine significantly alters the charge distribution and bond stabilities within the molecule, leading to distinct and predictable shifts in fragmentation patterns.
Comparison 1: Carboxylic Acid Derivatives (Esterification)
Esterification is a common strategy to modify solubility or to protect the carboxylic acid. This modification introduces new, competing fragmentation pathways.
-
Mechanism: For an ester derivative (e.g., a methyl or ethyl ester), fragmentation competes between the decarboxylation pathway and cleavages related to the new ester group. Ester fragmentation typically involves the loss of the alkoxy group (-OR) or the neutral loss of the corresponding alcohol (ROH).[2][4][5]
-
Experimental Observation: In a typical low-energy CID experiment, methyl picolinate derivatives often show a prominent neutral loss of methanol (CH₃OH, 32 Da). The fragmentation pattern becomes a competition between the loss of CO₂ from the parent structure and the loss of the alcohol from the ester. The relative abundance of these fragments can be tuned by altering the collision energy.
Comparison 2: Aminomethyl Group Derivatives (N-Acylation)
Acylating the primary amine, for instance by creating an acetamide, introduces an amide bond. Amide bonds have characteristic fragmentation patterns.
-
Mechanism: The fragmentation of N-acylated derivatives is dominated by cleavage of the amide bond. A primary pathway is the formation of an acylium ion corresponding to the acyl group. For an N-acetyl derivative, this would result in a characteristic neutral loss of the acetyl group or the formation of an acetyl cation fragment. The stability of the pyridine ring often promotes charge retention on the pyridinic fragment.
-
Experimental Observation: An N-acetyl derivative of 6-(aminomethyl)picolinic acid will show a prominent neutral loss corresponding to ketene (CH₂CO, 42 Da) or the entire N-acetylaminomethyl side chain. This pathway often suppresses the initial decarboxylation pathway, as the amide bond provides a lower-energy fragmentation channel.
Data Summary: Key Diagnostic Fragments
The following table summarizes the expected key fragment ions and neutral losses for different derivatives under positive-ion ESI-MS/MS. These values are crucial for identifying the type of derivatization present.
| Derivative Type | Precursor Ion [M+H]⁺ | Primary Fragmentation Pathway | Key Neutral Loss (Da) | Resulting Diagnostic Fragment |
| Unmodified Acid | m/z 153 | Decarboxylation | 44 (CO₂) | m/z 109 |
| Methyl Ester | m/z 167 | Loss of Methanol / Ester Cleavage | 32 (CH₃OH) | m/z 135 |
| N-Acetyl Amide | m/z 195 | Amide Bond Cleavage | 42 (Ketene) / 59 (Acetamide) | m/z 153 / m/z 136 |
Experimental Protocols
To ensure reproducible and reliable data, a standardized analytical workflow is essential. The following protocol outlines a robust method for the analysis of 6-(aminomethyl)picolinic acid derivatives using LC-MS/MS.
Workflow for LC-MS/MS Analysis
Caption: Standard workflow for LC-MS/MS analysis of target derivatives.
Step-by-Step Methodology
1. Sample Preparation:
- Prepare a stock solution of the derivative at 1 mg/mL in methanol.
- Perform serial dilutions to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 mm × 2.1 mm, 2.6 µm).[6]
- Solvent A: Water with 0.1% Formic Acid.[6]
- Solvent B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate for 3 minutes.
- Column Temperature: 30 °C.[6]
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Spray Voltage: 4.5 kV.[6]
- Capillary Temperature: 350 °C.[6]
- Scan Type: Full Scan (MS1) followed by data-dependent MS/MS.
- Collision Gas: Argon at 1.5 mTorr.[6]
- Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 25, and 35 to observe the evolution of fragment ions. Collision-induced dissociation (CID) is a common technique where ions are fragmented through collisions with neutral gas molecules.[7][8] For more comprehensive fragmentation, especially for stable structures, Higher-Energy Collisional Dissociation (HCD) can be employed.[9]
Trustworthiness of the Protocol: This protocol is based on established methods for the analysis of picolinic acid derivatives and related small molecules.[6][10] The use of a C18 column provides robust separation for these moderately polar compounds. Formic acid is a standard mobile phase additive for positive-ion ESI, promoting protonation. The stepped collision energy ensures that both low-energy (rearrangement-driven) and higher-energy (bond cleavage-driven) fragmentation pathways are observed, providing a comprehensive fragmentation spectrum for confident identification.
Conclusion
The mass spectrometric fragmentation of 6-(aminomethyl)picolinic acid derivatives is systematic and predictable. The core scaffold dictates two primary pathways: decarboxylation and side-chain cleavage. Derivatization at either the carboxylic acid or the amine introduces new, lower-energy fragmentation channels that often become dominant.
-
Ester derivatives are characterized by the neutral loss of the corresponding alcohol.
-
N-acyl derivatives are identified by cleavages at the newly formed amide bond.
By understanding these competing fragmentation mechanisms and utilizing a robust LC-MS/MS protocol, researchers can confidently identify and structurally characterize a wide range of 6-(aminomethyl)picolinic acid derivatives, accelerating research and development in their respective fields.
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Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. [Link]
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A Comparative Guide to Chelating Efficiency: 6-(Aminomethyl)picolinic Acid vs. DOTA Linkers
For researchers, scientists, and professionals in drug development, the selection of a bifunctional chelator is a critical decision in the design of radiopharmaceuticals. The stability of the metal-chelator complex is paramount, directly impacting the safety and efficacy of the agent. This guide provides an in-depth, objective comparison of the well-established macrocyclic chelator, DOTA, and the emerging class of picolinic acid-based linkers, with a focus on 6-(aminomethyl)picolinic acid and its derivatives.
Introduction: The Crucial Role of Chelators in Radiopharmaceuticals
Radiopharmaceuticals are comprised of a targeting biomolecule (e.g., an antibody or peptide), a radionuclide, and a bifunctional chelator that securely binds the radionuclide to the biomolecule. An ideal chelator forms a thermodynamically stable and kinetically inert complex with the radiometal, preventing its release in vivo. Dissociation of the radiometal can lead to off-target radiation exposure, particularly in the bone, liver, and kidneys, compromising both imaging quality and therapeutic efficacy.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been the gold standard in this field. Its rigid, pre-organized macrocyclic structure provides high thermodynamic stability and kinetic inertness for a wide range of radiometals. However, the formation of DOTA-metal complexes often requires heating, which can be detrimental to sensitive biomolecules.[1] This has spurred the investigation of alternative chelators that offer milder labeling conditions without sacrificing in vivo stability. Picolinic acid-based chelators, including 6-(aminomethyl)picolinic acid, have emerged as a promising alternative.
At a Glance: Key Performance Characteristics
| Feature | DOTA (Macrocyclic) | 6-(Aminomethyl)picolinic Acid Derivatives (Acyclic) |
| Radiolabeling Conditions | Often requires elevated temperatures (e.g., 95°C) and controlled pH (4.0-5.5).[2][3] | Typically proceeds at room temperature under milder pH conditions. |
| Radiolabeling Kinetics | Generally slower complexation kinetics. | Faster radiolabeling kinetics.[4] |
| Thermodynamic Stability | High thermodynamic stability with a wide range of radiometals.[5] | Promising thermodynamic stability, though data for the parent molecule is less available than for DOTA. |
| In Vivo Stability | Generally high, but can show some instability with certain radiometals (e.g., 177Lu, 64Cu).[6][7] | Derivatives have demonstrated high in vitro and in vivo stability, with some studies showing superiority to DOTA.[4][8] |
| Biomolecule Compatibility | High temperatures can be detrimental to sensitive proteins and peptides. | Milder conditions are more compatible with a wider range of biomolecules. |
The Underlying Chemistry: A Tale of Two Structures
The differences in chelating efficiency between DOTA and picolinic acid-based chelators stem from their distinct chemical structures.
DOTA is a macrocyclic chelator with four nitrogen atoms and four carboxyl groups. Its pre-organized structure provides a high-affinity binding pocket for metal ions. However, the rigid macrocycle can also create a kinetic barrier to metal incorporation, necessitating heat to facilitate complexation.[9]
6-(Aminomethyl)picolinic acid and its derivatives are acyclic chelators. The presence of the pyridine ring and carboxylate/amine groups allows for effective coordination with radiometals. Their flexible, open structure can lead to faster complexation kinetics at room temperature. For instance, a bifunctional chelate based on a picolinic acid scaffold, H2pentapa-en-NH2, has been shown to label with 99mTc in over 95% yield.[8]
Head-to-Head Comparison: Performance Data
Radiolabeling Efficiency
Studies comparing DOTA and picolinic acid-based chelators consistently highlight the milder labeling conditions and faster kinetics of the latter. For example, H4octapa, a picolinic acid-based chelator, when conjugated to trastuzumab, demonstrated faster radiolabeling with 111In and 177Lu (15 minutes at room temperature) compared to DOTA-trastuzumab (60 minutes at 37°C).[4] Similarly, for 68Ga labeling, NOTA, a close structural analog of DOTA, generally shows superior labeling efficiency at room temperature compared to DOTA, which often requires heating to achieve high radiochemical yields.[4][9] While direct comparative data for 6-(aminomethyl)picolinic acid itself is still emerging, the trend for this class of chelators points towards more favorable labeling conditions.
In Vitro and In Vivo Stability
The ultimate test of a chelator's performance is its ability to retain the radiometal in a biological environment.
-
DOTA: While generally stable, some studies have reported in vivo instability. For instance, 177Lu-DOTATATE has shown significant metabolism in human plasma within 24 hours.[6]
-
Picolinic Acid Derivatives: A picolinic acid-based bifunctional chelate, H2pentapa-en-NH2, labeled with 99mTc, demonstrated high stability in both PBS and human serum, with less than 5% dissociation after 24 hours.[8] In a direct comparison, radioimmunoconjugates with the picolinic acid-based chelator H4octapa showed improved in vivo biodistribution and higher tumor-to-tissue activity ratios compared to their DOTA counterparts.[4]
Experimental Protocols
To ensure the integrity of your research, the following detailed protocols provide a validated starting point for conjugation, radiolabeling, and stability testing.
Protocol 1: Conjugation of a Chelator-NHS Ester to a Monoclonal Antibody
This protocol describes the general procedure for conjugating an N-hydroxysuccinimide (NHS) ester of either DOTA or a 6-(aminomethyl)picolinic acid derivative to the lysine residues of a monoclonal antibody.
Workflow for Antibody-Chelator Conjugation
Caption: General workflow for conjugating a chelator to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DOTA-NHS-ester or activated 6-(aminomethyl)picolinic acid derivative
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Quenching solution (e.g., 1 M glycine)
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to the reaction buffer using a centrifugal filter device. Adjust the antibody concentration to 1-5 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the chelator-NHS ester (dissolved in a small amount of DMSO) to the antibody solution.
-
Incubation: Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching solution to stop the reaction.
-
Purification: Purify the antibody-chelator conjugate using an SEC column to remove unreacted chelator and byproducts.
-
Characterization: Determine the concentration of the purified conjugate and the average number of chelators per antibody molecule.
Protocol 2: Radiolabeling of a DOTA-Conjugated Peptide with 177Lu
Workflow for Radiolabeling
Caption: General workflow for radiolabeling a chelator-biomolecule conjugate.
Materials:
-
DOTA-conjugated peptide
-
[177Lu]LuCl3 solution
-
0.1 M Ammonium acetate buffer, pH 4.5
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup: In a sterile vial, combine the DOTA-conjugated peptide (5-10 nmol) and the ammonium acetate buffer.
-
Radionuclide Addition: Add the desired amount of [177Lu]LuCl3 to the vial.
-
Incubation: Incubate the reaction mixture at 95°C for 15-30 minutes.
-
Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
Protocol 3: Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in human serum over time.[10]
Materials:
-
Radiolabeled conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Method for separating intact radiopharmaceutical from released radiometal (e.g., ITLC, radio-HPLC, or protein precipitation with acetonitrile).[11]
Procedure:
-
Incubation: Add a small volume of the radiolabeled conjugate to a vial containing human serum.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze each aliquot to determine the percentage of radioactivity still bound to the conjugate. For protein precipitation, add cold acetonitrile, centrifuge, and measure the radioactivity in the supernatant (released activity) and the pellet (protein-bound activity).
-
Calculation: Calculate the percentage of intact radiopharmaceutical at each time point.
Conclusion and Future Outlook
The choice between DOTA and a 6-(aminomethyl)picolinic acid-based chelator is not a one-size-fits-all decision. It depends on the specific radiometal, the nature of the targeting biomolecule, and the intended application.
DOTA remains a robust and reliable choice, backed by a wealth of literature and clinical use. Its high in vivo stability with many radiometals is a significant advantage. However, the often-required heating step for labeling is a notable drawback for sensitive biomolecules.
6-(Aminomethyl)picolinic acid and its derivatives represent a promising new frontier in chelator chemistry. Their ability to be radiolabeled under mild conditions opens the door to a wider range of biomolecules that can be developed into radiopharmaceuticals. Early data suggests that these acyclic chelators can offer comparable or even superior in vivo stability to DOTA for certain applications.
As the field of radiopharmaceuticals continues to evolve, the development and characterization of novel chelators like those based on 6-(aminomethyl)picolinic acid will be crucial. Further head-to-head comparative studies with a broader range of radiometals are needed to fully elucidate their potential and define their place in the clinical translation of new radiodiagnostic and radiotherapeutic agents.
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Hsieh, C.-H., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. MDPI. [Link]
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Bejan, C., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Edwards, W. B., et al. (2003). Bifunctional chelating agent for the design and development of site specific radiopharmaceuticals and biomolecule conjugation strategy. Justia Patents. [Link]
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Arishy, M., et al. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry. [Link]
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Wang, Y., et al. (2006). Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules. ResearchGate. [Link]
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Chakravarty, R., et al. (2019). Preparation of 177Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators. Journal of Radioanalytical and Nuclear Chemistry. [Link]
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Farkas, R., et al. (2022). Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach. MDPI. [Link]
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Zinovev, A. V., et al. (2023). Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization. MDPI. [Link]
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Yang, A., et al. (2023). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. PMC. [Link]
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le Roux, D. P., et al. (2022). Comparison of DOTA and NODAGA as chelates for 68Ga-labelled CDP1 as novel infection PET imaging agents. ResearchGate. [Link]
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Lousada, G. (2021). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan. [Link]
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Ahenkorah, S., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. [Link]
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Nakanishi, T., et al. (2022). DOTA chelation through click chemistry enables favorable biodistribution of 89Zr-radiolabeled antibodies: A comparison with DFO chelation. bioRxiv. [Link]
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ResearchGate. (n.d.). Comparison of chemical structures of [177Lu]Lu-DOTA ZOL and [177... [Link]
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Thiele, N. A., et al. (2021). Evaluating a triaza-18-crown-6 picolinate chelator for [212/203Pb]Pb2+ and [212/213Bi]Bi3+ theranostics. ResearchGate. [Link]
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Fouillet, A., et al. (2024). "One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. ResearchGate. [Link]
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Lattuca, J. J., et al. (2014). Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines. ResearchGate. [Link]
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Sadek, M., et al. (2011). RADIOCHEMICAL STABILITY OF RADIOPHARMACEUTICAL PREPARATIONS. INIS-IAEA. [Link]
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Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. ResearchGate. [Link]
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Notni, J., et al. (2013). Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: Practical consequences for the future of gallium-68-PET. ResearchGate. [Link]
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Jackson, I. M., et al. (2021). Personalized dosimetry of 177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images. EJNMMI Physics. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC8578275/)
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A Comparative Guide to the Spectroscopic Characterization of 6-(Aminomethyl)picolinic Acid Metal Complexes
Introduction: The Versatility of 6-(Aminomethyl)picolinic Acid as a Tridentate Ligand
In the landscape of medicinal and materials chemistry, the design of effective metal chelators is of paramount importance. 6-(Aminomethyl)picolinic acid (AMPA) emerges as a compelling ligand, structurally derived from the well-studied picolinic acid. Unlike its parent, which typically acts as a bidentate chelator, AMPA introduces an aminomethyl group at the 6-position, transforming it into a versatile tridentate N,N,O-donor ligand. This configuration allows for the formation of highly stable, five-membered chelate rings with a variety of transition metal ions. The resulting complexes have garnered interest for applications ranging from bioinorganic modeling to the development of novel metallopharmaceuticals.
The precise characterization of these metal complexes is the bedrock upon which their potential applications are built. A multi-faceted spectroscopic approach is not merely confirmatory but essential for elucidating the coordination environment, geometry, and electronic structure of the metal center. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in experimental data and causality, to empower researchers in the comprehensive analysis of AMPA-metal complexes.
Synthesis and Complexation: A General Workflow
The journey from ligand to complex involves a straightforward synthesis, typically beginning with the deprotonation of the ligand followed by the introduction of a metal salt. The isolation of the final product requires careful selection of solvents to induce precipitation or crystallization.
Caption: General workflow for the synthesis of a 6-(aminomethyl)picolinic acid metal complex.
Infrared (IR) Spectroscopy: Probing the Coordination Sites
IR spectroscopy is the first line of inquiry for confirming successful complexation. It provides direct evidence of the ligand's functional groups involved in bonding to the metal ion. The fundamental principle is that coordination alters the bond order and vibrational frequencies of these groups.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of the complex with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the 4000–400 cm⁻¹ range[1]. A background spectrum of a pure KBr pellet should be taken for baseline correction.
Data Interpretation & Comparative Analysis
The power of IR spectroscopy lies in comparing the spectrum of the complex to that of the free AMPA ligand. Key vibrational bands offer clear proof of coordination.
-
Carboxylate Group (COO⁻): In the free ligand (zwitterionic form), the carboxylic acid shows a broad O-H stretch (~3000-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). Upon deprotonation and coordination, these are replaced by two distinct stretches: an asymmetric (νₐₛ) and a symmetric (νₛ) carboxylate stretch. The separation (Δν = νₐₛ - νₛ) between these two bands provides insight into the coordination mode. For AMPA complexes, which act as chelating ligands, this separation is typically smaller than in the ionic salt, indicating bidentate coordination of the carboxylate group is unlikely, with monodentate coordination being the norm alongside the two nitrogen donors.
-
Pyridine Ring & Amine Group: The C=N and C=C stretching vibrations of the pyridine ring, typically found in the 1600-1400 cm⁻¹ region, often shift to higher frequencies upon coordination. This is due to the donation of electron density from the pyridine nitrogen to the metal, which can strengthen the ring bonds.[2] The N-H bending vibrations of the primary amine (~1600 cm⁻¹) may also shift, although this can be convoluted with other bands.
-
New Bands (M-N and M-O): The most definitive evidence of complexation is the appearance of new, low-frequency bands in the far-IR region (typically <600 cm⁻¹).[2] These bands, absent in the free ligand's spectrum, are attributable to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.[3]
| Functional Group | Free Ligand (AMPA) Approx. Wavenumber (cm⁻¹) | Metal Complex Approx. Wavenumber (cm⁻¹) | Interpretation of Change |
| O-H Stretch (Carboxylic Acid) | 3000-2500 (broad) | Absent | Deprotonation of the carboxylic acid upon complexation. |
| N-H Stretch (Amine) | 3400-3200 | Shifts slightly | Indicates involvement of the amine nitrogen in coordination. |
| C=O Stretch (Carboxylic Acid) | ~1710 | Absent | Replaced by carboxylate stretches. |
| Asymmetric COO⁻ Stretch | N/A | ~1650-1590 | Evidence of deprotonated carboxylate coordination.[2] |
| Symmetric COO⁻ Stretch | N/A | ~1400-1350 | Evidence of deprotonated carboxylate coordination. |
| Pyridine C=N/C=C Stretch | ~1600, 1570 | Shifts to higher frequency (e.g., 1610, 1580) | Pyridine nitrogen is coordinated to the metal center.[2] |
| Metal-Oxygen (M-O) Stretch | Absent | ~550-450 | Formation of a new M-O bond.[2][3] |
| Metal-Nitrogen (M-N) Stretch | Absent | ~470-400 | Formation of new M-N bonds (from both pyridine and amine).[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution Structure
NMR spectroscopy provides detailed information about the structure and environment of the ligand in solution. The choice between studying a diamagnetic or paramagnetic complex is critical, as it dictates the nature of the resulting spectrum.
Experimental Protocol: Solution-State NMR
-
Solvent Selection: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice is critical to ensure solubility and avoid interfering signals.
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[4] Chemical shifts are referenced to an internal standard like TMS or the residual solvent peak.[5]
Data Interpretation & Comparative Analysis
A. Diamagnetic Complexes (e.g., Zn(II), Ga(III)) For diamagnetic metals, high-resolution spectra are obtained, allowing for precise structural assignment.
-
¹H NMR: The aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group will show distinct signals. Upon complexation, these signals are expected to shift downfield (to a higher ppm value) compared to the free ligand.[3] This deshielding effect is caused by the withdrawal of electron density from the ligand towards the positively charged metal center. The carboxylic acid proton signal (often >10 ppm) will disappear, confirming deprotonation.[3]
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand, particularly those adjacent to the coordination sites (carboxylate carbon, pyridine carbons, methylene carbon), will exhibit downfield shifts upon complexation.
B. Paramagnetic Complexes (e.g., Co(II), Ni(II), Cu(II)) Paramagnetic metal centers contain unpaired electrons, which induce dramatic effects on the NMR spectrum.
-
Signal Broadening: The signals of protons close to the paramagnetic center will be severely broadened, sometimes to the point of being undetectable.[5] This is the most common observation and serves as a diagnostic tool.
-
Large Chemical Shifts: Protons may be shifted far outside the typical diamagnetic range (e.g., -50 to +100 ppm). These shifts are due to hyperfine interactions and are highly sensitive to the geometry and electronic structure of the complex.
| Metal Ion Type | Expected ¹H NMR Spectrum | Causality |
| Diamagnetic (e.g., Zn(II)) | Sharp, well-resolved signals. Downfield shifts of ligand protons compared to free ligand. Disappearance of -COOH proton. | Electron-withdrawing effect of the metal center deshields adjacent protons. |
| Paramagnetic (e.g., Co(II), Ni(II)) | Very broad signals, particularly for protons near the metal. Signals may be shifted far outside the normal 0-12 ppm range. | Unpaired electrons on the metal create a strong local magnetic field, leading to rapid nuclear relaxation (broadening) and hyperfine shifting.[5] |
UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Structure and Geometry
UV-Vis spectroscopy probes the electronic transitions within the metal complex. The energy and intensity of these transitions are characteristic of the metal ion, its oxidation state, and its coordination geometry.
Experimental Protocol: Solution-State UV-Vis
-
Solution Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., water, methanol, DMF) of a known concentration.[6]
-
Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Spectrum Acquisition: Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant range (e.g., 200-900 nm). The wavelength of maximum absorbance (λₘₐₓ) should be identified.[6]
Data Interpretation & Comparative Analysis
The spectra of AMPA metal complexes are typically characterized by two types of electronic transitions:
-
Ligand-to-Metal Charge Transfer (LMCT) Bands: These are high-intensity absorptions, usually in the UV or near-UV region. They involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.[7]
-
d-d Transitions: These are much weaker absorptions, typically found in the visible region, and are responsible for the color of transition metal complexes. They involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are formally Laporte-forbidden, which explains their low intensity.[8] The energy of these transitions is directly related to the ligand field splitting, which is sensitive to the coordination geometry.
For first-row transition metals in an octahedral or distorted octahedral environment (as is common for a tridentate ligand like AMPA), the following observations are typical:
| Metal Complex | Typical λₘₐₓ (nm) | Transition Assignment (for Octahedral Geometry) | Inferred Geometry |
| Co(II) | ~500-600 | ⁴T₁g(F) → ⁴T₁g(P) | Octahedral[3][9] |
| Ni(II) | ~390, ~650, ~750 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F) | Octahedral[3][9] |
| Cu(II) | ~600-800 (broad band) | ²Eg → ²T₂g | Distorted Octahedral (due to Jahn-Teller effect)[3][9] |
The broadness of the Cu(II) absorption band is a classic indicator of Jahn-Teller distortion, which removes the degeneracy of the e₉ orbitals in an octahedral field.
Caption: Energy diagram illustrating a d-d electronic transition in an octahedral complex.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is an indispensable tool for confirming the molecular weight and stoichiometry of the newly synthesized complexes. Electrospray Ionization (ESI) is particularly well-suited for analyzing charged or polar coordination complexes.
Experimental Protocol: ESI-MS
-
Solution Preparation: Prepare a very dilute solution (~10-100 μM) of the complex in a volatile solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For many neutral complexes, positive ion mode is used to detect protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺).[10][11]
Data Interpretation & Comparative Analysis
The primary goal is to identify the molecular ion peak corresponding to the expected formula of the complex. For a 1:2 metal-to-ligand complex of AMPA (formula C₇H₈N₂O₂) with a divalent metal (M²⁺), the neutral complex would be [M(C₇H₇N₂O₂)₂].
-
Molecular Ion Peak: The spectrum should show a peak corresponding to the calculated mass of the complex, often as an adduct (e.g., [M(C₇H₇N₂O₂)₂ + H]⁺).
-
Isotopic Pattern: A key confirmatory feature is the isotopic distribution pattern of the molecular ion peak. Many transition metals (e.g., Ni, Cu, Zn) have characteristic natural isotope abundances that result in a unique, predictable pattern in the mass spectrum. This pattern serves as a definitive fingerprint for the presence of that metal.
-
Fragmentation: Fragmentation analysis can provide structural information. Common fragmentation pathways include the loss of a neutral ligand molecule or other small fragments.[12] For example, a peak corresponding to [M(C₇H₇N₂O₂)]⁺ might be observed, indicating the loss of one AMPA ligand.
Conclusion: An Integrated Approach
No single spectroscopic technique can provide a complete picture of a 6-(aminomethyl)picolinic acid metal complex. The true strength of characterization lies in the integration of multiple methods. IR spectroscopy confirms the coordination sites, NMR elucidates the structure in solution, UV-Vis provides insight into the electronic structure and geometry, and mass spectrometry verifies the molecular identity. By systematically applying and comparing the data from these techniques, researchers can confidently and comprehensively characterize these versatile complexes, paving the way for their application in drug development and materials science.
References
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016). ReTeLL, 16.
-
Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. (1997). Journal of Inorganic Biochemistry. [Online]. Available: [Link]
-
A Study of Metal Complexes of 2 – Picolinic Acid. (2022). Oriental Journal of Chemistry, 38(3). [Online]. Available: [Link]
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). Inorganic Chemistry.
-
A Study of Metal Complexes of 2-picolinic Acid. (2022). ResearchGate. [Online]. Available: [Link]
- Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). (2016). Arabian Journal of Chemistry.
- mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. (n.d.). Jetir.Org.
-
Comparative crystal data of the complexes. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. (2016). PubMed. [Online]. Available: [Link]
-
UV-vis absorption spectra of 1 and its transition metal complexes 2-5 in CHCl3 at 25 o C. (n.d.). ResearchGate. [Online]. Available: [Link]
- Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (n.d.).
- Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022). CUNY.
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
- Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. (n.d.). BP Chaliha College.
-
UV-Visible Spectroscopy - Metal Ions. (2022). Chemistry LibreTexts. [Online]. Available: [Link]
-
Synthesis and Characterization of New Picolinate Metal Complexes. (2025). ResearchGate. [Online]. Available: [Link]
- Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). (n.d.). JOCPR.
- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). Journal of Physical Science.
-
Spectroscopic methods uv vis transition metal complexes. (n.d.). Slideshare. [Online]. Available: [Link]
-
Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. (2025). ResearchGate. [Online]. Available: [Link]
-
The FT–IR spectra of the complexes 1 and 2. (n.d.). ResearchGate. [Online]. Available: [Link]
-
IR spectroscopy of InOrganic Complexes & Backbonding. (2019). YouTube. [Online]. Available: [Link]
-
Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007). PubMed. [Online]. Available: [Link]
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-
picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure. [Online]. Available: [Link]
-
Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. (2025). ResearchGate. [Online]. Available: [Link]
- MS of organometallics. (n.d.). UVic.
- Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. (n.d.). RSC Advances (RSC Publishing).
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Technical Comparison Guide: IR Spectroscopic Profiling of 6-(Aminomethyl)picolinic Acid
Executive Summary & Structural Context[1][2][3][4]
6-(Aminomethyl)picolinic acid (6-AMPA) is a critical bifunctional chelator and pharmacophore, distinct from its parent compound, picolinic acid, by the addition of a primary aminomethyl group at the C6 position. This modification introduces an aliphatic amine donor, significantly altering its coordination chemistry and zwitterionic behavior in the solid state.
This guide provides a high-resolution comparative analysis of the Infrared (IR) spectrum of 6-AMPA. Unlike standard spectral libraries which often lack detailed assignments for this specific derivative, this document synthesizes experimental data from structural analogues (6-methylpicolinic acid and 2-picolylamine) to establish a robust identification protocol.
The Core Comparison
To validate the identity of 6-AMPA, we compare its spectral fingerprint against two critical baselines:
-
Picolinic Acid (Parent Core): To verify the pyridine-carboxylate scaffold.
-
6-Methylpicolinic Acid (Structural Analogue): To distinguish the aminomethyl group from a simple methyl substituent.
-
The Hydrochloride Salt Form: To demonstrate the dramatic spectral shifts caused by protonation states (critical for formulation).
Structural States & Theoretical Assignments
Before analyzing the spectrum, one must determine the protonation state of the sample. 6-AMPA exists in distinct forms depending on pH and isolation method (Free Acid vs. HCl Salt).
The Zwitterionic Effect
In its neutral "free acid" form, 6-AMPA exists as a zwitterion in the solid state. The basic aliphatic amine (
-
Result: The spectrum will NOT show a traditional carboxylic acid carbonyl (
) peak at . Instead, it will exhibit carboxylate ( ) bands and ammonium ( ) features.
The Hydrochloride Salt
In the HCl salt form, the carboxylate is reprotonated.
-
Result: The spectrum WILL show a strong, sharp carbonyl (
) peak at .
Comparative Spectral Analysis
The following table synthesizes data from 6-methylpicolinic acid (NIST Standard) and 2-(aminomethyl)pyridine to provide precise band assignments for 6-AMPA.
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Vibration Mode | 6-AMPA (Free Acid/Zwitterion) | 6-AMPA (HCl Salt) | Picolinic Acid (Ref) |
| O-H / N-H Region | Absent (deprotonated) | |||
| N/A | ||||
| Absent | Absent (if di-HCl) | N/A | ||
| Carbonyl Region | Absent | |||
| Absent | ||||
| Pyridine Ring | ||||
| Ring Breathing | ||||
| Side Chain | Absent | |||
| Absent | ||||
| Fingerprint |
Critical QC Note: If your "Free Acid" sample shows a strong peak at
, it is likely contaminated with excess acid or exists as a partial salt. Pure zwitterionic 6-AMPA must show the carboxylate doublet (at , at ).
Visual Logic & Pathways
Diagram 1: Structural State Identification Flowchart
This diagram illustrates the logical decision tree for identifying the specific form of the molecule based on IR spectral features.
Caption: Decision logic for distinguishing 6-AMPA forms and differentiating from precursors.
Experimental Protocol: High-Fidelity Acquisition
To ensure data matches the theoretical assignments above, follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR) FT-IR
ATR is preferred over KBr pellets for zwitterionic amino acids to prevent ion exchange with the hygroscopic KBr matrix, which can artificially shift carboxylate bands.
-
Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for durability).
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. Moisture will broaden the
region ( ) and obscure ammonium peaks. -
Apply high pressure to the clamp to ensure intimate contact with the crystal (critical for the fingerprint region).
-
-
Acquisition Parameters:
-
Resolution:
(Standard) or (High Res for resolving ring modes). -
Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 500:1).
-
Range:
.
-
-
Data Processing:
-
Apply ATR Correction (if comparing to transmission/KBr library data).
-
Baseline correct only if significant drift is observed.
-
Detailed Functional Group Analysis
A. The Aminomethyl Group ( )
This is the differentiating feature from Picolinic Acid.
-
C-H Stretching: Look for distinct methylene (
) stretches at . In aromatic Picolinic acid, C-H stretches are exclusively . The presence of bands below confirms the aliphatic side chain. -
C-N Stretching: A medium intensity band at
corresponds to the exocyclic bond. This is absent in Picolinic acid.
B. The Pyridine Ring[1][5][6][7]
-
Ring Breathing: The "breathing" mode of the pyridine ring is highly sensitive to substitution.
-
Unsubstituted Pyridine:
. -
2,6-Disubstituted (like 6-AMPA): Often shifts to
.
-
-
C=C / C=N Stretches: Expect a doublet or triplet cluster in the
region. These are often the strongest bands in the spectrum alongside the carboxylate.
C. The Carboxylate/Carboxylic Acid[8]
-
Zwitterion (Free Acid): The asymmetric
stretch appears at . This often overlaps with the ring deformation bands, creating a very broad, intense envelope. The symmetric stretch is sharper and appears at . -
HCl Salt: The carbonyl
is distinct at . The loss of the symmetric stretch confirms the conversion to the acid form.
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 6-Methylpicolinic Acid.[1] National Institute of Standards and Technology. Accessed October 2025. [Link]
-
Koczoń, P., et al. (2003).[2] Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids.[3][2] Journal of Molecular Structure.[2] [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of 6-(Aminomethyl)picolinic Acid Using LC-MS Data
For researchers and professionals in drug development, the structural confirmation and purity assessment of synthesized small molecules is not merely a quality control step; it is the foundation upon which reliable and reproducible results are built. 6-(Aminomethyl)picolinic acid is a versatile pyridine derivative used as a chelating agent and a building block in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility is directly tied to its purity. This guide provides an in-depth, experience-driven approach to validating the synthesis of this compound, focusing on the robust and highly sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple checklist protocol, delving into the rationale behind our methodological choices and demonstrating how to build a self-validating system for confident analysis.
The Synthetic Context: A Plausible Route
To validate a synthesis, one must first understand the potential impurities that can arise from the chosen chemical pathway. A common and effective route to 6-(Aminomethyl)picolinic acid involves the functionalization of a pre-existing picolinic acid scaffold.[3] For the purpose of this guide, we will consider a two-step synthesis starting from 6-methylpicolinic acid:
-
Bromination: Free-radical bromination of 6-methylpicolinic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 6-(bromomethyl)picolinic acid.
-
Amination: Subsequent nucleophilic substitution of the bromide with an amine source, such as ammonia or a protected amine, to yield the final product, 6-(aminomethyl)picolinic acid.[3]
This pathway is efficient but can generate specific impurities, including unreacted starting material, the dibrominated byproduct, and potential dimers. A robust analytical method must be able to separate and identify these species from the target compound.
The Analytical Cornerstone: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the quintessential tool for this task, offering the dual power of chromatographic separation and mass-based identification.[4][5] For a polar, zwitterionic molecule like 6-(aminomethyl)picolinic acid, which contains both a carboxylic acid and a primary amine, selecting the right LC-MS conditions is critical for achieving reliable results.[6]
The challenge with small, polar analytes is achieving adequate retention on traditional reversed-phase (C18) columns.[7] Water is a very weak eluent in reversed-phase, and our compound has high water solubility, meaning it may elute in the void volume with poor peak shape. We have two primary strategies to overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, providing excellent retention for polar compounds.[7]
-
Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to the mobile phase can neutralize the charge on the analyte, increasing its hydrophobicity and retention on a C18 column.
For this guide, we will focus on a HILIC-based method as it often provides superior peak shapes for amino acids and avoids the potential for ion suppression in the MS source that can be associated with non-volatile ion-pairing agents.
Experimental Protocol: A Self-Validating LC-MS Workflow
Step 1: Sample and Standard Preparation
Accuracy begins with sample preparation.[8]
-
Crude Reaction Mixture (CRM) Sample: After the synthesis workup, dissolve a small, accurately weighed amount of the crude product in the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Reference Standard Sample: Prepare a separate solution of a certified reference standard of 6-(aminomethyl)picolinic acid at the same concentration.
-
Dilution Series: Create a dilution series from the CRM sample (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to assess the impurity profile at different concentrations.
-
Filtration: Filter all samples through a 0.22 µm syringe filter (e.g., regenerated cellulose) to remove particulates that could damage the LC system.[8]
Causality Check: Dissolving the sample in the initial mobile phase prevents peak distortion caused by solvent mismatch upon injection. Using a reference standard is non-negotiable for confirming the retention time and fragmentation pattern of the target compound.
Step 2: LC-MS System Configuration and Method Parameters
The following table outlines a robust starting point for method development. These parameters should be optimized for your specific instrumentation.[9]
| Parameter | Recommended Setting | Rationale & Expertise |
| LC System | UHPLC System | Provides high resolution and speed, crucial for separating closely eluting impurities.[5] |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) | The amide stationary phase offers excellent retention and selectivity for polar, hydrophilic compounds like our target analyte. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate is a volatile buffer compatible with MS, and formic acid aids in protonation for positive ion mode ESI.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The primary organic solvent for HILIC elution. |
| Gradient | 95% B to 50% B over 5 min | A gradual decrease in organic content allows for the controlled elution of polar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small injection volumes minimize peak broadening and prevent column overloading. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass accuracy for confident formula determination. A QqQ is excellent for targeted impurity analysis using MRM.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine and pyridine nitrogen are readily protonated, making positive mode highly sensitive for this class of compounds.[11] |
| Capillary Voltage | 3.0 kV | Standard voltage for stable electrospray. |
| Source Temp. | 150 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from the ESI droplets. |
| Scan Range (Full Scan) | m/z 100 - 400 | Covers the mass of the target compound and potential impurities/dimers. |
| MS/MS (ddMS2 or MRM) | Collision Energy Ramp (e.g., 10-40 eV) | Varying the collision energy provides a comprehensive fragmentation pattern, which is a unique fingerprint of the molecule.[12] |
Step 3: Data Acquisition and Interpretation - The Validation Narrative
The data tells a story. Our job is to interpret it correctly.
The following diagram illustrates the logical flow from synthesis to final validation.
The first step is to locate your product. For 6-(aminomethyl)picolinic acid (C₇H₈N₂O₂), the expected monoisotopic mass is 152.0586 g/mol .
-
Expected Ion: In positive ESI mode, we expect to see the protonated molecule, [M+H]⁺.
-
Calculated m/z: 152.0586 + 1.0073 = 153.0659
Look for a peak in the chromatogram that shows a mass of m/z 153.066 ± 5 ppm (with a high-resolution MS). This peak's retention time should match that of your injected reference standard.
Mass alone is not sufficient proof. Collision-Induced Dissociation (CID) MS/MS provides a structural fingerprint.[13] The protonated molecule (m/z 153.066) will fragment in predictable ways. The bond between the aminomethyl group and the pyridine ring, and the loss of small neutral molecules from the carboxylic acid group, are likely fragmentation points.
-
Trustworthiness Check: The presence of these key fragments in the MS/MS spectrum of your main peak, matching the fragmentation of the reference standard, provides extremely high confidence in the structural assignment. The fragmentation of α-amino acids often involves characteristic losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.[12]
Now, compare the chromatogram of your crude product to a blank injection and the reference standard. Any additional peaks are potential impurities.
| Potential Impurity | Chemical Formula | Expected [M+H]⁺ m/z | Rationale for Presence |
| 6-Methylpicolinic Acid | C₇H₇NO₂ | 138.055 | Unreacted starting material. |
| 6-(Bromomethyl)picolinic Acid | C₇H₆BrNO₂ | 215.966 / 217.964 | Unreacted intermediate. Note the characteristic isotopic pattern for Bromine (~1:1 ratio). |
| 6,6'-(Azinoylbis(methylene))dipicolinic acid | C₁₄H₁₃N₃O₄ | 288.098 | Dimer formed by reaction of the product with the brominated intermediate. |
By extracting the ion chromatograms for these specific masses, you can quickly determine if these expected byproducts are present in your sample. This proactive analysis demonstrates a deep understanding of the chemical process and adds a layer of authority to your purity assessment.
Conclusion: Beyond a Pass/Fail
Validating the synthesis of 6-(aminomethyl)picolinic acid via LC-MS is a process of building a case. It relies on the orthogonal data points of retention time, accurate mass, and MS/MS fragmentation, all benchmarked against a known standard. By using a well-designed HILIC-MS method, you can confidently separate the polar target compound from potential impurities. By predicting and searching for the masses of likely byproducts, you transform a routine analysis into a powerful, self-validating workflow. This rigorous approach ensures that the material you carry forward into subsequent research or development is of confirmed identity and well-characterized purity, upholding the highest standards of scientific integrity.
References
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Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Demurtas, M., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Retrieved from [Link]
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Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]
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Ghanem, M. M., & El-Azzouny, A. A. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of Chromatographic Science, 59(10), 929-937. Retrieved from [Link]
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Janeba, Z., et al. (2012). Design of Experiments as a Tool for LC-MS/MS Method Development for the Trace Analysis of the Potentially Genotoxic 4-dimethylaminopyridine Impurity in Glucocorticoids. Journal of Pharmaceutical and Biomedical Analysis, 66, 159-167. Retrieved from [Link]
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Hofmanova, T., et al. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry, 415(1), 123-134. Retrieved from [Link]
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Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1467-1476. Retrieved from [Link]
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Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]
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Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry, 2(4), 215-220. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
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International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]
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Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]
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Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing. Retrieved from [Link]
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Zhang, Y., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
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Wu, Z., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Retrieved from [Link]
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Zhou, L., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC. Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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Greenberg, M. M., et al. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Retrieved from [Link]
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Borges, W. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 31-59. Retrieved from [Link]
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RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 6-(Aminomethyl)picolinic acid hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents, from procurement to disposal. The compound 6-(Aminomethyl)picolinic acid hydrochloride, while a valuable building block in pharmaceutical research, presents significant hazards that demand a rigorous and informed disposal process. This guide provides an in-depth, procedural framework for its proper disposal, grounded in regulatory compliance and field-proven safety practices. The core principle is straightforward: this compound must be managed as a hazardous waste and must never be disposed of via standard trash or sewer systems.[1]
Hazard Identification: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the critical first step in determining its disposal pathway. This compound is classified as a hazardous substance, primarily due to its corrosive nature.
According to its Safety Data Sheet (SDS), the compound "Causes severe skin burns and eye damage" (H314, Skin Corrosion Category 1B). This classification alone mandates that it be handled and disposed of as corrosive hazardous waste. Failure to do so can result in severe injury, environmental damage, and significant regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Primary Disposal Implication |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | Must be treated as corrosive hazardous waste. Prohibits sewer disposal. |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] | Reinforces the need for containment and professional disposal. |
| Eye Damage | H314 | Causes serious eye damage. | Requires stringent PPE during handling and disposal. |
This hazard profile dictates that all materials contaminated with this compound, including empty containers, weighing papers, and used personal protective equipment (PPE), must also be treated as hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
Proper disposal is not merely a best practice; it is a legal requirement. Two primary federal agencies in the United States govern this process:
-
Environmental Protection Agency (EPA): Through the RCRA, the EPA establishes the "cradle-to-grave" management system for hazardous waste.[1] Laboratories are considered waste generators and must comply with regulations for waste identification, segregation, storage, and disposal through licensed Treatment, Storage, and Disposal Facilities (TSDF).[3]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[4][5] This written plan must outline specific procedures for safe handling and disposal of all hazardous chemicals used in the facility, including this compound.[4][6]
Your institution's Environmental Health and Safety (EHS) department is the primary resource for navigating these regulations and will have established protocols and partnerships with certified waste disposal vendors.
Personnel Protection: A Prerequisite for Handling Waste
Before beginning any disposal-related activities, the correct Personal Protective Equipment (PPE) must be worn. Given the corrosive nature of this compound, there is no room for compromise.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber).[7] | To prevent skin contact, which can cause severe chemical burns. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Skin/Body Protection | Protective clothing, such as a lab coat or chemical-resistant apron.[7] | To protect skin from accidental contact and contamination. |
| Respiratory Protection | Required when vapors or aerosols are generated. | To prevent irritation of the respiratory tract. |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound and its associated waste.
Step 1: Waste Characterization and Segregation
The cardinal rule of chemical disposal is to never mix different waste streams.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials (e.g., gloves, wipes) contaminated with it.
-
Causality: This compound may react violently with strong acids or oxidizing agents. Co-mingling this waste with incompatible chemicals could lead to a dangerous reaction, fire, or the release of toxic fumes.
Step 2: Container Selection and Labeling
The container must be robust and clearly communicate its contents and hazards.
-
Action: Use a chemically compatible container, such as the original manufacturer's container or a polyethylene or polypropylene container.[7] Ensure it has a secure, leak-proof closure.[1]
-
Action: Affix your facility's official hazardous waste label as soon as the first item of waste is added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Corrosive)
-
The date accumulation started
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Action: Keep the waste container closed at all times, except when adding waste.[8]
-
Action: Store the container in a well-ventilated area, away from incompatible materials. It should be stored in secondary containment to prevent the spread of material in case of a leak.[8]
-
Causality: Proper storage minimizes the risk of spills, reactions, and personnel exposure. Federal regulations limit the volume of waste (up to 55 gallons) and the time it can be stored in an SAA.[9]
Step 4: Arranging for Professional Disposal
This waste must be handed over to a licensed professional.
-
Action: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical yourself.
-
Action: The EHS department will work with a certified hazardous waste hauler who will transport the material to a permitted TSDF for final disposal, typically via incineration at a high temperature in an approved facility.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed response plan is essential.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering, don the full PPE detailed in Table 2.
-
Containment: Prevent the spill from spreading or entering drains.[10] For a solid spill, carefully sweep or scoop the material.[11] Avoid generating dust.
-
Collection: Place all spilled material and contaminated cleanup supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container and label it appropriately.
-
Decontamination: Clean the affected area thoroughly with a suitable cleaning agent as recommended by your EHS department.
-
Report: Report the spill to your supervisor and EHS department immediately.
Caption: Workflow for a this compound spill.
First Aid for Exposure
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Call an ophthalmologist immediately.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Inhalation: Move the person to fresh air. Call a physician.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By recognizing its corrosive hazards, adhering strictly to regulatory requirements, and following a detailed, step-by-step protocol, researchers can ensure that this valuable compound is managed safely from its arrival in the lab to its final, compliant disposal. Always prioritize safety, consult your institution's EHS department, and never deviate from established hazardous waste procedures.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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A Comprehensive Guide to the Safe Handling of 6-(Aminomethyl)picolinic Acid Hydrochloride
As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 6-(Aminomethyl)picolinic acid hydrochloride. The protocols outlined below are designed to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Identification and Analysis
This compound and its chemical relatives are classified as irritants and can be harmful.[1] Based on data from closely related compounds, the primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: The substance is harmful if ingested.[1]
Given these potential hazards, a systematic approach to personal protection and handling is not just recommended, it is imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles with Side Shields or Face Shield- Nitrile or Neoprene Gloves- Laboratory Coat- N95 or higher-rated Respirator | The primary risk during this operation is the inhalation of fine particles and eye/skin contact with the powder. A respirator is crucial to prevent respiratory irritation. |
| Dissolution and Solution Handling | - Safety Goggles with Side Shields- Nitrile or Neoprene Gloves- Laboratory Coat | The risk of inhalation is reduced once the compound is in solution, but the risk of skin and eye contact from splashes remains. |
| Reaction and Work-up | - Safety Goggles with Side Shields or Face Shield- Nitrile or Neoprene Gloves- Laboratory Coat- Use within a Fume Hood | Reactions may produce aerosols or vapours, necessitating the use of a fume hood as an engineering control to minimize inhalation exposure. |
| Spill Clean-up | - Safety Goggles and Face Shield- Chemical-resistant Gloves (Nitrile or Neoprene)- Chemical-resistant Apron or Coveralls- N95 or higher-rated Respirator | A higher level of PPE is required to manage the increased risk of exposure during spill containment and clean-up. |
It is a best practice to always consult the specific Safety Data Sheet (SDS) for the exact material you are using, as formulations and concentrations can vary.
Operational Plan: Step-by-Step Handling Procedures
A methodical workflow is essential to minimize the risk of exposure and contamination. The following diagram and steps outline the recommended procedure for handling this compound from receipt to disposal.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory, put on a laboratory coat, safety goggles, and gloves.[3][4]
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.[3]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest spill kit, safety shower, and eyewash station.[2][5]
Step 2: Handling
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood to minimize inhalation exposure.[3] Use a disposable weighing boat to prevent cross-contamination.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfer: Use a clean funnel or pipette to transfer the solution to the reaction vessel.
Step 3: Post-Handling and Decontamination
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][6]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[7]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Waste Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[7] Follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these protocols, you can ensure a safe and productive research environment when working with this compound.
References
-
CHEMM, Personal Protective Equipment (PPE). [Link]
- Generic Safety Data Sheet, Disposal Considerations. [No specific public URL available]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
